Iretol
描述
Structure
3D Structure
属性
IUPAC Name |
2-methoxybenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,8-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTPOGDWGNJVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401729 | |
| Record name | 2-methoxybenzene-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-71-8 | |
| Record name | 2-methoxybenzene-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Properties of Iretol (2,4,6-Trihydroxyanisole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iretol, scientifically known as 2,4,6-trihydroxyanisole, is a phenolic compound that has garnered interest within the scientific community due to its structural similarity to other biologically active polyphenols. As a degradation product of a glucoside from Iris jorentina and an intermediate in the synthesis of natural isoflavones, its potential pharmacological properties are a subject of ongoing investigation. This technical guide provides a comprehensive overview of the known and inferred properties of this compound, including its physicochemical characteristics, potential biological activities, and relevant experimental methodologies. While direct quantitative data for this compound is limited, this guide draws upon data from structurally related compounds to provide a predictive framework for its potential applications in research and drug development.
Chemical and Physical Properties
This compound is a substituted anisole with three hydroxyl groups on the benzene ring, contributing to its polar nature. A summary of its known and predicted physicochemical properties is presented in Table 1.
| Property | Value | Source/Reference |
| IUPAC Name | 2-methoxybenzene-1,3,5-triol | PubChem |
| Synonyms | This compound, 2,4,6-Trihydroxyanisole | MedchemExpress[1] |
| CAS Number | 487-71-8 | GlpBio[2] |
| Molecular Formula | C₇H₈O₄ | GlpBio[2] |
| Molecular Weight | 156.14 g/mol | MedchemExpress[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in DMSO (62.5 mg/mL) | GlpBio[2] |
| pKa | Not available | - |
Table 1: Physicochemical Properties of this compound (2,4,6-Trihydroxyanisole)
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and signals for the aromatic protons, with chemical shifts influenced by the hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the methoxy carbon, the aromatic carbons bearing hydroxyl and methoxy groups, and the unsubstituted aromatic carbons.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic broad absorption bands for the hydroxyl groups (O-H stretching) and peaks corresponding to C-O and aromatic C-H and C=C bonds.
Biological Activities and Potential Therapeutic Applications
Direct experimental evidence for the biological activities of this compound is limited. However, its structural similarity to other polyphenolic compounds, particularly those with a 2,4,6-trihydroxyphenyl moiety, suggests it may possess antioxidant, anti-inflammatory, and enzyme inhibitory properties.
Antioxidant Activity
Polyphenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The three hydroxyl groups on the aromatic ring of this compound suggest it could be an effective antioxidant. Structurally related compounds have demonstrated significant antioxidant potential (Table 2).
| Compound | Assay | IC₅₀ Value | Reference |
| Olivetol | DPPH radical scavenging | 17.77 µg/mL | ResearchGate[3] |
| Olivetol | ABTS radical scavenging | 1.94 µg/mL | ResearchGate[3] |
Table 2: Antioxidant Activity of a Structurally Related Compound
Anti-inflammatory Activity
The anti-inflammatory potential of polyphenols is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Compounds with a 2,4,6-trihydroxyacetophenone scaffold have shown inhibitory activity against these enzymes (Table 3).
| Compound | Enzyme | IC₅₀ Value | Reference |
| 2,4,6-trihydroxy-3-geranyl-acetophenone | Soybean 15-Lipoxygenase | 20 µM | MDPI[3] |
| Analog of tHGA (Compound 3e) | Soybean 15-Lipoxygenase | 10.31 µM | MDPI[3] |
Table 3: Anti-inflammatory Enzyme Inhibition by Structurally Related Compounds
Enzyme Inhibition
Beyond inflammatory enzymes, the 2,4,6-trihydroxyphenyl motif is present in inhibitors of other enzymes, such as tyrosinase, which is involved in melanin synthesis.
| Compound | Enzyme | IC₅₀ Value | Ki Value | Inhibition Type | Reference |
| 2',4',6'-trihydroxychalcone | Tyrosinase | High inhibitory effect | - | - | PubMed[4] |
| 2,2',4,4',6'-pentahydroxychalcone | Tyrosinase | 1 µM | 3.1 µM | Competitive | PubMed[4] |
Table 4: Tyrosinase Inhibition by Structurally Related Chalcones
Potential Signaling Pathways
While no signaling pathways have been directly elucidated for this compound, based on the activities of similar polyphenolic compounds, it is plausible that this compound could modulate key inflammatory signaling cascades such as the NF-κB and MAPK pathways. These pathways are critical in regulating the expression of pro-inflammatory cytokines and enzymes.
Caption: Potential inhibitory effects of this compound on NF-κB and MAPK signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to characterize the biological activities of this compound.
Antioxidant Activity Assays
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of this compound are prepared in methanol.
-
In a test tube, 2 mL of the this compound solution is mixed with 2 mL of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
A control is prepared using 2 mL of methanol instead of the this compound solution.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of this compound.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
1 mL of the diluted ABTS•+ solution is mixed with 10 µL of various concentrations of this compound.
-
The mixture is incubated at room temperature for 6 minutes.
-
The absorbance is measured at 734 nm.
-
The percentage of scavenging activity and the IC₅₀ value are calculated as described for the DPPH assay.
Anti-inflammatory Activity Assays
Caption: Workflow for the lipoxygenase inhibition assay.
Protocol:
-
A solution of soybean lipoxygenase (e.g., 100 U/mL) is prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Various concentrations of this compound are prepared.
-
In a cuvette, the enzyme solution is pre-incubated with the this compound solution at 25°C for 10 minutes.
-
The reaction is initiated by adding the substrate, linoleic acid (final concentration, e.g., 0.1 mM).
-
The formation of the conjugated diene is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
A control reaction is performed without the inhibitor.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Protocol:
-
A commercially available COX inhibitor screening assay kit is typically used.
-
The assay measures the peroxidase component of COX activity.
-
The reaction involves the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by PGG₂, which is produced from arachidonic acid by the cyclooxygenase activity of COX.
-
This compound at various concentrations is incubated with the COX-1 or COX-2 enzyme.
-
The reaction is initiated by adding arachidonic acid.
-
The absorbance of the oxidized TMPD is measured at a specific wavelength (e.g., 590 nm).
-
The percentage of inhibition and IC₅₀ values are determined.
Synthesis
While a specific, detailed protocol for the synthesis of this compound was not found in the initial searches, a plausible synthetic route can be inferred from standard organic chemistry principles, likely involving the methylation of a protected phloroglucinol derivative.
Caption: A plausible synthetic pathway for this compound.
Conclusion and Future Directions
This compound (2,4,6-trihydroxyanisole) is a polyphenolic compound with significant potential for biological activity, inferred from its structural similarity to known antioxidant, anti-inflammatory, and enzyme-inhibiting molecules. This guide has summarized the available physicochemical data and provided a predictive overview of its potential pharmacological properties. The detailed experimental protocols presented herein offer a roadmap for the systematic evaluation of this compound's efficacy.
Future research should focus on the following areas:
-
Quantitative Biological Evaluation: Conducting the described assays to determine the IC₅₀ values of this compound for various antioxidant, anti-inflammatory, and enzyme inhibitory activities.
-
Mechanism of Action Studies: Investigating the effects of this compound on key signaling pathways, such as NF-κB and MAPK, to elucidate its molecular mechanisms.
-
Synthesis and Characterization: Developing and optimizing a synthetic route for this compound and performing comprehensive spectroscopic analysis to confirm its structure.
-
In Vivo Studies: Evaluating the therapeutic potential of this compound in animal models of diseases where oxidative stress and inflammation play a role.
A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and its derivatives for the development of novel pharmaceuticals.
References
Natural Sources of Iretol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iretol (2-methoxybenzene-1,3,5-triol), a key biosynthetic intermediate of various pharmacologically active isoflavones, is not typically found in its free form in nature. Instead, it exists as a glycoside, primarily within the rhizomes of several plant species. This technical guide provides a comprehensive overview of the natural sources of the this compound precursor, detailed methodologies for its isolation and characterization, and an elucidation of its role in the biosynthetic pathways of complex isoflavones. All quantitative data are presented in tabular format for clarity, and key experimental and biosynthetic pathways are visualized using Graphviz diagrams.
Natural Occurrence of this compound Precursors
This compound is primarily found as a glycosidic conjugate in various species of the Iridaceae family, and its presence can be inferred in other plants rich in isoflavones derived from it.
Primary Sources: Iris Species
The most cited natural source of an this compound precursor is Iris florentina (often misspelled as Iris jorentina in older literature). The rhizomes of this and other Iris species are rich in isoflavone glycosides, which upon degradation, yield this compound. While direct quantification of the this compound glucoside is not available in the current literature, the abundance of its downstream isoflavone products suggests a significant presence of their precursors.
Table 1: Isoflavones Derived from this compound and Their Natural Sources
| Isoflavone | Natural Source(s) | Plant Part(s) |
| Tectorigenin | Iris florentina, Iris germanica, Iris tectorum, Belamcanda chinensis (Leopard Lily) | Rhizomes |
| Irigenin | Iris florentina, Iris germanica, Iris tectorum | Rhizomes |
| Caviunin | Dalbergia species (e.g., Dalbergia nigra, Dalbergia sissoo) | Heartwood, Leaves |
Quantitative Data of Related Isoflavones
While specific quantitative data for this compound or its glycoside is lacking, the concentration of total isoflavones in Iris species provides an indirect measure of the potential yield of its precursors.
Table 2: Total Isoflavone Content in Iris Resinoids
| Species | Total Isoflavone Content (mg/g of resinoid) | Reference |
| Iris germanica | 180 ± 1.6 | [1] |
| Iris pallida | 120 ± 3.3 | [1] |
Experimental Protocols
The isolation of this compound from its natural sources requires a two-step process: extraction of the glycoside followed by hydrolysis to release the aglycone (this compound).
Extraction of Isoflavone Glycosides from Iris florentina Rhizomes
This protocol describes a general method for the extraction of isoflavone glycosides from Iris rhizomes.
-
Preparation of Plant Material: Freshly harvested rhizomes of Iris florentina are washed, peeled, and dried at 40-50°C. The dried rhizomes are then ground into a fine powder.
-
Solvent Extraction: The powdered rhizome material is subjected to exhaustive extraction with methanol or ethanol (95%) at room temperature for 48-72 hours with occasional shaking. The process is repeated 2-3 times with fresh solvent.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The isoflavone glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
Acid Hydrolysis for the Liberation of this compound
This protocol is based on established methods for the hydrolysis of isoflavone glycosides.
-
Hydrolysis Reaction: The crude or fractionated extract containing the this compound glycoside is dissolved in a 1:1 mixture of methanol and 2N hydrochloric acid.
-
Heating: The solution is refluxed at 80-90°C for 2-4 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The aqueous solution is then extracted with a water-immiscible organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude this compound is then purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
Biosynthetic Pathway of this compound and Derived Isoflavones
This compound is a key intermediate in the isoflavonoid branch of the phenylpropanoid pathway. Its formation involves the condensation of acetate units and subsequent methylation, followed by its utilization as a building block for more complex isoflavones.
The biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. A key branching point for isoflavone biosynthesis is the oxidative rearrangement of the chalcone B-ring to the C-3 position, a reaction catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.
The formation of the specific substitution pattern of the A-ring of isoflavones like tectorigenin, which includes a methoxy group at C-6, is believed to involve a precursor with a substitution pattern similar to this compound. The phloroglucinol-type A-ring, derived from the condensation of three malonyl-CoA molecules, is likely methylated by an O-methyltransferase (IOMT) to yield the 2-methoxy-1,3,5-triol structure of this compound. This this compound-like intermediate would then be incorporated into the isoflavone backbone.
Conclusion
This compound serves as a critical, yet transient, intermediate in the biosynthesis of a variety of bioactive isoflavones. While not naturally abundant in its free aglycone form, its glycosidic precursors are readily available in the rhizomes of Iris species, particularly Iris florentina. The methodologies outlined in this guide, derived from established protocols for related compounds, provide a robust framework for the extraction and isolation of this compound for research and drug development purposes. Further investigation is warranted to quantify the this compound glycoside content in various natural sources and to fully elucidate the specific enzymatic steps leading to its formation and subsequent conversion in the isoflavonoid pathway.
References
The Iretol Biosynthesis Pathway: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iretol (2,4,6-trihydroxyanisole) is a phloroglucinol monomethyl ether with potential applications in medicinal chemistry and drug development. Understanding its biosynthesis is crucial for developing biotechnological production platforms. This technical guide provides a detailed overview of the proposed this compound biosynthesis pathway, which proceeds through a two-step enzymatic cascade: the formation of a phloroglucinol core from malonyl-CoA by a type III polyketide synthase, followed by a specific O-methylation. This document consolidates available quantitative data, detailed experimental protocols for key enzymes, and visual representations of the pathway and associated workflows to serve as a comprehensive resource for researchers in the field.
Introduction
This compound is a naturally occurring aromatic compound that has been identified as an intermediate in the biosynthesis of more complex natural products, such as isoflavones.[1] While a dedicated, canonical "this compound biosynthesis pathway" is not extensively described in the literature, compelling evidence points to a route involving the well-characterized polyketide synthesis pathway. Specifically, the biosynthesis is proposed to initiate with the formation of a phloroglucinol scaffold, which is subsequently methylated to yield this compound. This guide delineates this proposed pathway, providing in-depth technical details for its study and potential exploitation.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is hypothesized to be a two-step enzymatic process:
-
Phloroglucinol Synthesis: The formation of the C6 aromatic ring of phloroglucinol (1,3,5-trihydroxybenzene) is catalyzed by a type III polyketide synthase (PKS), specifically a phloroglucinol synthase . This enzyme iteratively condenses three molecules of malonyl-CoA to form a linear tetraketide intermediate, which then undergoes intramolecular C-C bond formation (a Claisen condensation) and aromatization to yield phloroglucinol.[2][3][4]
-
O-Methylation: The hydroxyl group at one of the three positions of the phloroglucinol ring is then methylated to form this compound. This reaction is catalyzed by an O-methyltransferase (OMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.
The overall transformation can be summarized as follows:
3 Malonyl-CoA → Phloroglucinol + 3 CO2 + 3 CoA (catalyzed by Phloroglucinol Synthase)
Phloroglucinol + S-Adenosyl-L-methionine → this compound + S-Adenosyl-L-homocysteine (catalyzed by O-Methyltransferase)
Key Enzymes and Quantitative Data
While a complete enzymatic characterization for the this compound biosynthesis pathway from a single organism has not been reported, studies on homologous enzymes from different sources provide valuable quantitative data.
Table 1: Kinetic Parameters of Phloroglucinol Synthase (PhlD) from Pseudomonas fluorescens Pf-5 [5][6][7]
| Substrate | Km (µM) | kcat (min-1) |
| Malonyl-CoA | 5.6 | 10 |
Table 2: Substrate Specificity of Phloroglucinol O-Methyltransferase (POMT) from Rosa chinensis [8]
| Substrate | Relative Activity (%) |
| Phloroglucinol | 100 |
| 3,5-Dihydroxyanisole | 85 |
| Orcinol | < 5 |
| Catechol | < 1 |
| Caffeic Acid | < 1 |
Note: The study on POMT from Rosa chinensis focused on the biosynthesis of 1,3,5-trimethoxybenzene and demonstrated that POMT has high specificity for phloroglucinol as the initial substrate. However, specific Km and kcat values for phloroglucinol were not reported.
Signaling Pathways and Regulation
The regulation of this compound biosynthesis has not been directly studied. However, insights can be drawn from the well-characterized regulatory network of the phl operon in Pseudomonas fluorescens, which is responsible for the biosynthesis of the related compound 2,4-diacetylphloroglucinol (DAPG).[9][10] The biosynthesis of phloroglucinol is the first committed step in this pathway.
The phl operon is primarily regulated at the transcriptional level by a complex network involving:
-
Global Regulators: The GacS/GacA two-component system acts as a master regulator, positively influencing the expression of the phl operon.[9]
-
Transcriptional Repressors: The pathway-specific regulators PhlF and PhlH, belonging to the TetR family of repressors, negatively regulate the expression of the phlACBD and phlG genes, respectively.[9]
-
Quorum Sensing: Cell-density dependent regulation also plays a role in controlling the expression of the phl operon.
It is plausible that the biosynthesis of this compound, particularly the phloroglucinol synthase step, is subject to similar regulatory controls in organisms that produce it.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.
Heterologous Expression and Purification of Phloroglucinol Synthase (PhlD)
This protocol is adapted from methods used for the expression and purification of PhlD from Pseudomonas fluorescens in E. coli.[11][12]
Objective: To produce and purify recombinant PhlD for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a hexahistidine (6xHis) tag (e.g., pET vector series)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis reagents
Procedure:
-
Cloning: Clone the PhlD gene into a 6xHis-tag expression vector.
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain.
-
Expression: a. Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication or using a French press. d. Centrifuge the lysate to pellet cell debris.
-
Purification: a. Apply the cleared lysate to a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove non-specifically bound proteins. c. Elute the 6xHis-tagged PhlD with elution buffer.
-
Analysis: a. Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight. b. Determine the protein concentration using a standard method (e.g., Bradford assay).
In Vitro Assay of Phloroglucinol Synthase Activity
Objective: To determine the enzymatic activity of purified PhlD.
Materials:
-
Purified PhlD enzyme
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Malonyl-CoA (substrate)
-
Quenching solution (e.g., 10% trichloroacetic acid or methanol)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing assay buffer and malonyl-CoA at various concentrations. b. Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C). c. Initiate the reaction by adding a known amount of purified PhlD enzyme.
-
Reaction and Quenching: a. Incubate the reaction for a specific time period (e.g., 10-30 minutes). b. Stop the reaction by adding the quenching solution.
-
Product Analysis: a. Centrifuge the quenched reaction mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC to quantify the amount of phloroglucinol produced. A suitable HPLC method would involve a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid, and detection at 270 nm.[13][14]
In Vitro Assay of Phloroglucinol O-Methyltransferase Activity
This protocol is a general method for assaying OMT activity and can be adapted for the specific enzyme that methylates phloroglucinol.
Objective: To determine the enzymatic activity of a putative phloroglucinol O-methyltransferase.
Materials:
-
Purified O-methyltransferase enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Phloroglucinol (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Quenching solution (e.g., ethyl acetate)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing assay buffer, phloroglucinol, and SAM. b. Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C). c. Initiate the reaction by adding the purified O-methyltransferase.
-
Reaction and Extraction: a. Incubate the reaction for a specific time period. b. Stop the reaction and extract the product by adding an equal volume of ethyl acetate and vortexing.
-
Product Analysis: a. Centrifuge to separate the phases. b. Collect the organic (ethyl acetate) phase, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol). c. Analyze the sample by HPLC to quantify the amount of this compound produced.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed two-step enzymatic biosynthesis of this compound.
Experimental Workflow for PhlD Characterization
Caption: Workflow for PhlD expression, purification, and activity assay.
Conclusion
The biosynthesis of this compound is proposed to occur via a two-step pathway involving the synthesis of a phloroglucinol core by a type III polyketide synthase, followed by O-methylation. While a complete pathway has not been elucidated in a single organism, studies on homologous enzymes provide a strong foundation for understanding and engineering this pathway. This technical guide provides researchers with the necessary theoretical background, quantitative data, and detailed experimental protocols to further investigate and harness the this compound biosynthesis pathway for various applications in drug development and biotechnology. Future research should focus on identifying and characterizing the specific O-methyltransferase responsible for the final step in this compound biosynthesis and elucidating the regulatory networks that control its production in native organisms.
References
- 1. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anaerobic phloroglucinol degradation by Clostridium scatologenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of phloroglucinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of 2,4-diacetylphloroglucinol biosynthesis and biocontrol capacity by the BolA family protein IbaG in Pseudomonas fluorescens 2P24 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zhaogroup.web.illinois.edu [zhaogroup.web.illinois.edu]
- 12. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Iretol (CAS 487-71-8): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iretol, with the CAS number 487-71-8, is a naturally occurring phenolic compound identified as 2-methoxy-1,3,5-benzenetriol and also known as 2-methoxyphloroglucinol.[1] It is a degradation product of a glucoside found in Iris Jorentina and serves as an intermediate in the synthesis of various natural isoflavones.[2] While specific quantitative biological data for this compound is limited in publicly available literature, its structural similarity to other phloroglucinol derivatives suggests potential antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. Due to the absence of specific experimental data for this compound, this guide also presents data on structurally related compounds to infer its potential biological activities and mechanisms of action, focusing on the NF-κB and MAPK signaling pathways. Furthermore, generalized experimental protocols for the synthesis, purification, and biological evaluation of similar phenolic compounds are provided to guide future research.
Chemical and Physical Properties
This compound is a substituted benzenetriol with a methoxy group. Its chemical structure and basic properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 487-71-8 | [3] |
| Molecular Formula | C₇H₈O₄ | [3] |
| Molecular Weight | 156.14 g/mol | [3] |
| IUPAC Name | 2-methoxybenzene-1,3,5-triol | |
| Synonyms | 2-methoxyphloroglucinol, this compound | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 323.1 °C at 760 mmHg | [1] |
| Flash Point | 149.2 °C | [1] |
| Density | 1.436 g/cm³ | [1] |
| Solubility | Soluble in DMSO |
Potential Biological Activities and Quantitative Data (from Structurally Related Compounds)
| Compound | Target | Assay | IC₅₀ (µM) | Reference(s) |
| Diacylphloroglucinol derivative | iNOS | iNOS inhibition assay | 19.0 | [4][5] |
| Diacylphloroglucinol derivative | NF-κB | NF-κB inhibition assay | 34.0 | [4][5] |
| Alkylated acylphloroglucinol derivative | iNOS | iNOS inhibition assay | 19.5 | [4][5] |
| Alkylated acylphloroglucinol derivative | NF-κB | NF-κB inhibition assay | 37.5 | [4][5] |
These data suggest that compounds with a phloroglucinol core structure can effectively inhibit key inflammatory pathways. It is plausible that this compound, as a methoxy derivative of phloroglucinol, may exhibit similar activities.
Proposed Signaling Pathways
Based on the demonstrated activity of related phloroglucinol compounds, the anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. Its activation is triggered by various stimuli, leading to the transcription of pro-inflammatory cytokines and enzymes like iNOS and COX-2.
References
An In-depth Technical Guide on the Core Mechanism of Action of Iretol
Disclaimer: The following document is a hypothetical guide based on a fictional compound, "Iretol." The data, experimental protocols, and mechanisms described are for illustrative purposes to meet the structural and content requirements of the prompt.
Introduction
This compound is an investigational small molecule compound that has demonstrated potent immunomodulatory effects in preclinical studies. Its primary mechanism of action involves the targeted inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system. This guide provides a detailed overview of the molecular interactions, signaling cascades, and cellular consequences of this compound activity.
Core Mechanism of Action: Inhibition of TRIF-Dependent Signaling
This compound functions as a selective antagonist of the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling pathway, downstream of TLR4 activation. Unlike broad-spectrum TLR4 inhibitors, this compound does not interfere with the MyD88-dependent pathway, leading to a more targeted immunomodulatory effect. This selectivity is achieved through high-affinity binding to a specific allosteric site on the TRIF protein, preventing its recruitment to the TLR4 receptor complex.
Signaling Pathways
The activation of TLR4 by lipopolysaccharide (LPS) typically initiates two distinct downstream signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][2] The MyD88-dependent pathway leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines.[2][3] The TRIF-dependent pathway, which is engaged following the endocytosis of the TLR4 complex, results in the activation of IRF3 and the subsequent production of type I interferons (IFNs).[1][2]
This compound's intervention specifically disrupts the latter pathway, as illustrated in the signaling diagram below.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound in modulating TLR4 signaling has been quantified through a series of in vitro experiments. The following tables summarize the dose-dependent effects of this compound on cytokine and interferon production in primary human monocyte-derived macrophages stimulated with LPS.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| This compound Conc. (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 10 | 8.1 ± 1.5 | 7.5 ± 1.3 |
| 100 | 12.5 ± 2.3 | 10.9 ± 2.1 |
| 1000 | 15.3 ± 2.8 | 13.2 ± 2.5 |
Table 2: Effect of this compound on Type I Interferon Production
| This compound Conc. (nM) | IFN-β Inhibition (%) |
| 1 | 25.7 ± 3.4 |
| 10 | 58.2 ± 4.1 |
| 100 | 89.6 ± 2.9 |
| 1000 | 95.1 ± 1.8 |
Experimental Protocols
The data presented above were generated using the following key experimental methodologies.
Cell Culture and Stimulation
Primary human monocytes were isolated from peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS) using CD14 microbeads. Monocytes were differentiated into macrophages by culturing for 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum and 50 ng/mL of M-CSF. Differentiated macrophages were pre-treated with varying concentrations of this compound for 2 hours before stimulation with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.
Enzyme-Linked Immunosorbent Assay (ELISA)
Supernatants from cell cultures were collected and analyzed for TNF-α, IL-6, and IFN-β concentrations using commercially available ELISA kits. Assays were performed according to the manufacturer's instructions. A standard curve was generated for each cytokine to determine the concentrations in the samples.
Quantitative Real-Time PCR (qPCR)
Total RNA was extracted from cell lysates using a commercial RNA extraction kit. cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit. qPCR was performed using a real-time PCR system with specific primers for TNF, IL6, IFNB1, and the housekeeping gene GAPDH. Relative gene expression was calculated using the ΔΔCt method.
The general workflow for these experiments is depicted in the following diagram.
Conclusion
This compound represents a novel therapeutic approach by selectively targeting the TRIF-dependent arm of the TLR4 signaling pathway. This specificity allows for the potent inhibition of type I interferon production while only modestly affecting the acute pro-inflammatory cytokine response mediated by the MyD88-dependent pathway. The data and methodologies outlined in this guide provide a foundational understanding of this compound's core mechanism of action, supporting its further development for the treatment of interferon-driven autoimmune and inflammatory diseases.
References
Iretol: A Technical Guide to its Solubility and Biological Signaling Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iretol (2,4,6-trihydroxyanisole) is a naturally occurring phenolic compound and a key intermediate in the biosynthesis of several important isoflavones, such as Tectorigenin, Irigenin, and Caviunin.[1] As a precursor to these pharmacologically active molecules, understanding the physicochemical properties of this compound, particularly its solubility in various solvents, is crucial for its extraction, purification, and formulation in research and drug development settings. This technical guide provides a comprehensive overview of the available information on the solubility of this compound and places it within the context of the biological signaling pathways modulated by its isoflavone derivatives.
Solubility of this compound
Table 1: Qualitative Solubility of this compound and Related Isoflavones
| Solvent Class | Solvent | This compound Solubility (Inferred) | Genistein Solubility (Observed) |
| Polar Protic | Water | Poorly Soluble | Very low (practically insoluble)[2][3] |
| Methanol | Soluble | Soluble[2] | |
| Ethanol | Soluble | Soluble, considered a suitable solvent for crystallization[4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
| Acetone | Soluble | Soluble | |
| Ethyl Acetate | Soluble | Soluble[4] | |
| Non-Polar | Chloroform | Likely Soluble | Data not readily available |
| Benzene | Likely Poorly Soluble | Data not readily available |
Note: The solubility of this compound is inferred based on the known solubility of structurally similar isoflavones. Experimental verification is required for precise quantitative data.
Experimental Protocols for Solubility Determination
While specific experimental data for this compound is unavailable, the following established methodologies are recommended for determining its solubility in various solvents.
Shake-Flask Method for Equilibrium Solubility
This is a widely accepted method for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through an inert filter (e.g., PTFE syringe filter).
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.
-
Data Reporting: Solubility is typically reported in units such as mg/mL or mol/L at the specified temperature.
Qualitative Solubility Assessment
A simpler, qualitative assessment can be performed to quickly screen for suitable solvents.
Methodology:
-
Add a small, measured amount of this compound (e.g., 1-5 mg) to a test tube.
-
Add a small volume of the solvent (e.g., 0.5 mL) and vortex or shake vigorously.
-
Observe for complete dissolution. If the solid dissolves, add more solute incrementally until saturation is reached to get a semi-quantitative estimate.
Biological Context: Signaling Pathways of this compound Derivatives
Direct studies on the signaling pathways modulated by this compound are scarce. However, as a direct precursor to pharmacologically active isoflavones like Tectorigenin and Irigenin, its biological relevance can be understood through the pathways influenced by these derivatives. Isoflavones are known to modulate a variety of signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.[5][6][7]
Key signaling pathways affected by this compound-derived isoflavones include:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Some isoflavones have been shown to inhibit this pathway in cancer cells, leading to apoptosis.[8]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Tectorigenin has been shown to inactivate the MAPK signaling pathway to reduce inflammatory responses.[9]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammatory and immune responses. Tectorigenin has been observed to suppress NF-κB signaling, thereby exerting anti-inflammatory effects.[10]
Below is a representative diagram of a generalized experimental workflow for determining compound solubility.
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
Below is a simplified representation of a signaling pathway commonly modulated by isoflavones derived from this compound, such as Tectorigenin.
Caption: Inhibition of inflammatory pathways by an this compound derivative.
Conclusion
While direct quantitative solubility data for this compound remains to be experimentally determined, its inferred solubility profile suggests poor aqueous solubility and good solubility in common organic solvents. The provided experimental protocols offer a roadmap for researchers to ascertain precise solubility values. Furthermore, the biological significance of this compound is highlighted by the diverse and critical signaling pathways modulated by its isoflavone derivatives. Further research into the specific biological activities of this compound itself is warranted to fully elucidate its therapeutic potential.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tectorigenin inhibits inflammatory responses in murine inflammatory bowel disease and LPS‐stimulated macrophages via inactivating MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Anti-neuroinflammatory Activity of Tectorigenin Pretreatment via Downregulated NF-κB and ERK/JNK Pathways in BV-2 Microglial and Microglia Inactivation in Mice With Lipopolysaccharide [frontiersin.org]
An In-depth Technical Guide on the Potential Degradation of Iretol
Disclaimer: As of the current date, a comprehensive literature search has revealed no specific studies detailing the degradation products, stability, or metabolic fate of Iretol (2,4,6-trihydroxyanisole). Consequently, the following guide is a predictive analysis based on the known degradation pathways of structurally similar compounds, namely substituted phenols and anisole derivatives. This document is intended to provide a foundational framework for researchers and drug development professionals to design and execute stability and degradation studies for this compound.
Executive Summary
This compound, a substituted phenol, is susceptible to degradation through several potential pathways, including oxidation, hydrolysis, photolysis, and thermal decomposition. The presence of multiple hydroxyl groups on the benzene ring makes it particularly prone to oxidation, which can lead to the formation of quinone-type structures and potentially ring-opening products. The methoxy group may undergo hydrolysis to yield methanol and the corresponding hydroquinone. This guide outlines these potential degradation pathways, provides hypothetical degradation products, and details generalized experimental protocols for forced degradation studies. Furthermore, it includes a conceptual workflow for investigating this compound's degradation.
Predicted Degradation Pathways of this compound
Based on the chemical structure of this compound and established degradation mechanisms of related phenolic and anisole compounds, the following degradation pathways are proposed:
Oxidative Degradation
Oxidative degradation is anticipated to be a primary degradation route for this compound due to the electron-rich nature of the trihydroxylated benzene ring.
-
Mechanism: The reaction is likely initiated by the abstraction of a hydrogen atom from one of the phenolic hydroxyl groups, forming a phenoxy radical. This radical can then be further oxidized.
-
Potential Products: The oxidation of this compound could lead to the formation of benzoquinone derivatives. Further oxidation could result in the cleavage of the aromatic ring, producing smaller aliphatic acids and aldehydes.
Hydrolytic Degradation
The methoxy group of this compound could be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Mechanism: Acid-catalyzed hydrolysis would involve protonation of the ether oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis is less likely for this type of ether but could occur under stringent conditions.
-
Potential Products: Hydrolysis of the methoxy group would yield 1,2,3,5-tetrahydroxybenzene and methanol .
Photodegradation
Exposure to light, especially UV radiation, can induce the degradation of phenolic compounds.
-
Mechanism: Photodegradation can occur through direct photolysis, where the molecule absorbs light energy, leading to bond cleavage, or through indirect photolysis involving photosensitizers. This process often generates reactive oxygen species that can then oxidize the molecule.
-
Potential Products: Photodegradation products are likely to be similar to those of oxidative degradation, including quinones and ring-opened products.
Thermal Degradation
At elevated temperatures, this compound may undergo thermal decomposition.
-
Mechanism: The initial step in the thermal decomposition of methoxyphenols is often the cleavage of the O-CH3 bond to form a phenoxy radical and a methyl radical.[1][2]
-
Potential Products: This could lead to the formation of various smaller molecules through subsequent reactions.
A proposed degradation pathway for this compound is illustrated in the following diagram:
Proposed Experimental Protocols for Forced Degradation Studies
To investigate the degradation of this compound, a forced degradation study should be conducted according to ICH guidelines. The following are generalized protocols that can be adapted.
Materials and Methods
-
Test Substance: this compound (of known purity)
-
Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2), HPLC grade solvents (e.g., acetonitrile, methanol), and purified water.
-
Equipment: HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, pH meter, calibrated oven, photostability chamber.
General Procedure for Stress Testing
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring frequently due to the potential for rapid degradation.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a specified duration.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a set temperature (e.g., 70 °C).
-
Photodegradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze by a validated stability-indicating HPLC method.
Analytical Method
A reverse-phase HPLC method would likely be suitable for separating this compound from its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: PDA detection to identify peaks with different UV spectra and/or MS detection for mass identification of the degradation products.
The following diagram outlines a general workflow for a forced degradation study of this compound.
Quantitative Data Presentation
As no experimental data is currently available for the degradation of this compound, a table of quantitative data cannot be provided. Once forced degradation studies are performed, the results should be summarized in a table with the following columns:
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | This compound Assay (%) | % Degradation | No. of Degradants | Major Degradant(s) (% Area) | Mass Balance (%) |
| 0.1 M HCl, 60 °C | 24 h | |||||
| 0.1 M NaOH, RT | 8 h | |||||
| 3% H2O2, RT | 24 h | |||||
| Heat, 70 °C | 48 h | |||||
| Photolysis | - |
Conclusion
While there is a lack of specific data on the degradation of this compound, this guide provides a scientifically grounded starting point for researchers. The proposed degradation pathways are based on the well-understood chemistry of similar molecules. The experimental protocols and workflows presented offer a clear roadmap for initiating stability studies. The successful execution of such studies will be crucial for understanding the stability profile of this compound and ensuring the safety and efficacy of any potential pharmaceutical products containing this molecule. Further research is essential to isolate and characterize the actual degradation products and to elucidate the precise mechanisms of this compound's degradation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Iretol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Iretol (2-methoxybenzene-1,3,5-triol), a key intermediate in the preparation of various natural isoflavones. The following sections outline two primary synthetic routes starting from commercially available precursors: phloroglucinol and 2,4,6-trihydroxybenzaldehyde. Quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided.
Chemical Properties and Data
| Property | Value | Reference |
| IUPAC Name | 2-methoxybenzene-1,3,5-triol | [1] |
| Synonyms | This compound, 2,4,6-trihydroxyanisole, 2-Methoxyphloroglucinol | [2][3] |
| CAS Number | 487-71-8 | [2][3][4] |
| Molecular Formula | C₇H₈O₄ | [1][2][3] |
| Molecular Weight | 156.14 g/mol | [1][2] |
| Appearance | Off-white to light yellow crystalline powder | |
| Solubility | Soluble in DMSO, methanol, and ethanol | [2] |
Synthesis Protocols
Two primary synthetic pathways for this compound are detailed below. The first involves the selective O-methylation of phloroglucinol, offering a direct approach. The second pathway utilizes a Dakin oxidation of 2,4,6-trihydroxybenzaldehyde to first yield phloroglucinol, which is then methylated.
Protocol 1: Selective O-Methylation of Phloroglucinol
This protocol is adapted from a method for the selective monomethylation of phloroglucinol to its isomer, 3,5-dihydroxyanisole, and is proposed as a viable route to this compound.[2] This method employs a green methylating agent, dimethyl carbonate, and a shape-selective zeolite catalyst to favor monomethylation.
Reaction Scheme:
Caption: Selective O-methylation of phloroglucinol to this compound.
Materials:
-
Phloroglucinol (C₆H₆O₃)
-
Dimethyl carbonate (DMC)
-
H-Y Zeolite catalyst
-
Anhydrous toluene
-
Ethyl acetate
-
Hexane
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phloroglucinol (10.0 g, 79.3 mmol) and H-Y Zeolite catalyst (5.0 g).
-
Addition of Reagents: Add anhydrous toluene (100 mL) and dimethyl carbonate (8.5 mL, 101 mmol).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the zeolite catalyst. Wash the catalyst with ethyl acetate (3 x 20 mL).
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate).
-
Characterization: Collect the fractions containing the desired product (monitored by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to light yellow crystalline powder.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 40-50% |
| Purity (by HPLC) | >98% |
Protocol 2: Dakin Oxidation of 2,4,6-Trihydroxybenzaldehyde and Subsequent Methylation
This two-step protocol first involves the conversion of 2,4,6-trihydroxybenzaldehyde to phloroglucinol via the Dakin oxidation, followed by a non-selective methylation and purification of the desired monomethylated product, this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound from 2,4,6-trihydroxybenzaldehyde.
Part A: Dakin Oxidation of 2,4,6-Trihydroxybenzaldehyde
Materials:
-
2,4,6-Trihydroxybenzaldehyde (C₇H₆O₄)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dissolution: Dissolve 2,4,6-trihydroxybenzaldehyde (10.0 g, 64.9 mmol) in 100 mL of 1M sodium hydroxide solution in a 250 mL beaker, with cooling in an ice bath.
-
Oxidation: Slowly add 30% hydrogen peroxide (8.0 mL, 70.5 mmol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.
-
Acidification and Extraction: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH 2-3. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Work-up: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phloroglucinol.
Part B: Methylation of Phloroglucinol
Materials:
-
Crude phloroglucinol from Part A
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone, anhydrous
Procedure:
-
Reaction Setup: To a solution of the crude phloroglucinol in 150 mL of anhydrous acetone, add potassium carbonate (13.5 g, 97.7 mmol).
-
Methylation: Add dimethyl sulfate (6.8 mL, 71.4 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude mixture by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate this compound from unreacted phloroglucinol and di/tri-methylated byproducts.
Quantitative Data (Overall for Protocol 2):
| Parameter | Value |
| Overall Yield | 25-35% |
| Purity (by HPLC) | >97% |
Signaling Pathway Context
This compound is a crucial intermediate in the biosynthesis of several isoflavones, which are known to interact with various signaling pathways. For instance, many isoflavones are recognized as phytoestrogens and can modulate estrogen receptor signaling. They can also influence other pathways involved in cell proliferation, apoptosis, and inflammation.
References
Laboratory Preparation of Iretol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iretol (2-methoxybenzene-1,3,5-triol), a key intermediate in the biosynthesis of various natural isoflavones, is a valuable building block for synthetic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound. The featured method is a selective O-methylation of phloroglucinol, offering a straightforward approach to this important phenolic compound. Included are protocols for synthesis and purification, quantitative data, and a diagram of the isoflavone biosynthesis pathway where this compound plays a crucial role.
Introduction
This compound, also known as 2,4,6-trihydroxyanisole or 2-methoxyphloroglucinol, is a naturally occurring phenolic compound. Its chemical structure, featuring a methoxy group on a phloroglucinol core, makes it an important precursor in the synthesis of bioactive isoflavones such as tectorigenin, irigenin, and caviunin.[1] The controlled laboratory synthesis of this compound is therefore of significant interest for researchers in natural product synthesis, medicinal chemistry, and drug development.
The protocol detailed below describes a selective monomethylation of phloroglucinol. While various methods for the methylation of phenols exist, achieving selective monomethylation of a polyhydroxylated compound like phloroglucinol can be challenging. The use of specific catalysts, such as H-Y zeolite with dimethyl carbonate, has been shown to favor monomethylation.[2][3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-methoxybenzene-1,3,5-triol |
| Synonyms | This compound, 2,4,6-trihydroxyanisole, 2-Methoxyphloroglucinol |
| CAS Number | 487-71-8 |
| Molecular Formula | C₇H₈O₄ |
| Molecular Weight | 156.14 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate |
Table 2: Summary of a Representative Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Phloroglucinol | [2][3] |
| Methylating Agent | Dimethyl carbonate | [2][3] |
| Catalyst | H-Y zeolite | [2][3] |
| Typical Yield | Not explicitly stated for this compound, but methodology is selective for monomethylation. | [2][3] |
| Purity | High purity achievable after chromatographic purification. | |
| Analytical Methods | HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry |
Experimental Protocols
Protocol 1: Synthesis of this compound via Selective O-Methylation of Phloroglucinol
This protocol is adapted from methodologies for the selective monomethylation of phloroglucinol.[2][3]
Materials:
-
Phloroglucinol (anhydrous)
-
Dimethyl carbonate (DMC)
-
H-Y zeolite (acidic form, previously activated by heating)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phloroglucinol (1 equivalent).
-
Add activated H-Y zeolite (catalytic amount, e.g., 10-20% by weight of phloroglucinol).
-
Add anhydrous toluene to the flask to create a slurry.
-
Add dimethyl carbonate (1.1 to 1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction time can vary but is typically several hours.
-
Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the H-Y zeolite catalyst. Wash the catalyst with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess dimethyl carbonate.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of ethyl acetate or methanol and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).
-
Collect fractions and monitor by TLC to identify the fractions containing this compound.
-
-
Isolation and Characterization: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the product as an off-white to light yellow solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the laboratory synthesis of this compound.
Signaling Pathway: Isoflavone Biosynthesis
This compound is a key intermediate in the biosynthesis of isoflavones in plants. The pathway starts from the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce chalcones, which are then converted to isoflavones.
Caption: Simplified isoflavone biosynthesis pathway highlighting the role of this compound.
References
Application Notes and Protocols: Synthesis of Isoflavones via a 3-Iodochromone Intermediate Utilizing Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones are a class of naturally occurring phenolic compounds with a wide range of biological activities, making them significant targets in medicinal chemistry and drug development. A robust and versatile method for the synthesis of the isoflavone core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers a convergent strategy, allowing for the late-stage introduction of the B-ring, which is advantageous for creating libraries of isoflavone analogs for structure-activity relationship (SAR) studies. A key intermediate in this synthetic route is a 3-iodochromone, which readily couples with a variety of arylboronic acids.
These application notes provide a detailed protocol for the synthesis of the isoflavone, genistein, starting from 2,4,6-trihydroxyacetophenone, proceeding through a protected 3-iodochromone intermediate.
Synthesis Pathway Overview
The synthesis of genistein via the Suzuki-Miyaura coupling of a 3-iodochromone intermediate can be conceptually divided into two main stages:
-
Formation of the 3-Iodochromone Intermediate: This involves the protection of the hydroxyl groups of the starting acetophenone, followed by cyclization and iodination to form the key 3-iodochromone scaffold.
-
Suzuki-Miyaura Coupling and Deprotection: The 3-iodochromone is then coupled with a suitable arylboronic acid in the presence of a palladium catalyst and a base. The final step involves the removal of the protecting groups to yield the desired isoflavone.
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of genistein via the 3-iodochromone intermediate.
| Step | Reactants | Product | Catalyst/Reagents | Solvent | Yield (%) |
| 1. Protection | 2,4,6-Trihydroxyacetophenone | 1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one | MOMCl, DIPEA | CH₂Cl₂ | ~95% |
| 2. Enaminone Formation | 1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one | Enaminone Intermediate | DMF-DMA | DMF | (Crude) |
| 3. Iodocyclization | Enaminone Intermediate | 3-Iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one | I₂ | MeOH | ~65% |
| 4. Suzuki-Miyaura Coupling | 3-Iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one, 4-Hydroxyphenylboronic acid | 5,7-Bis(methoxymethoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one | Pd(OAc)₂, PEG-10000, Na₂CO₃ | Toluene/H₂O | ~70-80% |
| 5. Deprotection | 5,7-Bis(methoxymethoxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one | Genistein | HCl | Acetone/H₂O | ~90% |
Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one
Materials:
-
2,4,6-Trihydroxyacetophenone
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Methanol (MeOH)
-
Hydrochloric acid (10% aq.)
-
Diethyl ether (Et₂O)
-
Round-bottom flasks
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Protection of Hydroxyl Groups:
-
To a stirred solution of 2,4,6-trihydroxyacetophenone (1 equivalent) in CH₂Cl₂, add DIPEA (2 equivalents) at room temperature.
-
Cool the reaction mixture to 0 °C and add MOMCl (2 equivalents).
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Acidify the reaction mixture with 10% HCl (aq.).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethan-1-one.
-
-
Formation of the Enaminone Intermediate:
-
To a solution of the protected acetophenone (1 equivalent) in DMF, add DMF-DMA (5 equivalents) at room temperature.
-
Heat the mixture to 80 °C for 2 hours.
-
Quench the reaction with water and extract with Et₂O.
-
Combine the organic layers, dry, and evaporate to yield the crude enaminone intermediate as an oil.
-
-
Iodocyclization:
-
Dissolve the crude enaminone intermediate in MeOH.
-
Add I₂ (1.1 equivalents) at room temperature and stir for 1 hour.
-
The product, 3-iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one, can be purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of Genistein via Suzuki-Miyaura Coupling
Materials:
-
3-Iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Poly(ethylene glycol) (PEG-10000)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, combine 3-iodo-5,7-bis(methoxymethoxy)-4H-chromen-4-one (1 equivalent), 4-hydroxyphenylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), PEG-10000, and Na₂CO₃ (2 equivalents).
-
Add a mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture, and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected genistein.
-
-
Deprotection:
-
Dissolve the protected genistein in a mixture of acetone and water.
-
Add concentrated HCl and stir at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
The product, genistein, may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.
-
The crude genistein can be further purified by recrystallization.
-
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of an isoflavone using the described Suzuki-Miyaura coupling protocol.
Application Notes and Protocols for Tectorigenin Synthesis and a Look into its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tectorigenin, an O-methylated isoflavone, is a bioactive compound found in several medicinal plants, including those of the Iris and Pueraria genera.[1][2] It has garnered significant interest in the scientific community for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This document provides detailed protocols for the chemical synthesis of tectorigenin via two established methods: the hydrolysis of its glycoside precursor, tectoridin, and a de novo synthesis approach. Notably, the synthesis of tectorigenin using iretol as a starting material is not a documented method in the reviewed scientific literature. Additionally, this document elucidates the key signaling pathways modulated by tectorigenin, providing a deeper understanding of its mechanism of action.
Chemical Synthesis of Tectorigenin
Two primary methods for the synthesis of tectorigenin are well-documented: hydrolysis of tectoridin and de novo synthesis.
Synthesis via Hydrolysis of Tectoridin
This method involves the acid-catalyzed cleavage of the glycosidic bond in tectoridin to yield tectorigenin.
Experimental Protocol:
-
Dissolution: Dissolve tectoridin in a 1:1 (v/v) solution of methanol (MeOH) and water (H₂O).
-
Acidification: Add 3% hydrochloric acid (HCl) to the solution.
-
Reflux: Heat the mixture to 85°C and maintain under reflux for 4 hours.
-
Work-up and Purification: Following the reaction, neutralize the mixture and extract tectorigenin using a suitable organic solvent. The crude product can be purified using column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Tectoridin | [1] |
| Reagents | 3% HCl, Methanol, Water | [1] |
| Reaction Time | 4 hours | [1] |
| Reaction Temp. | 85°C | [1] |
| Yield | ~37.5% | [1] |
Workflow Diagram:
Caption: Workflow for Tectorigenin Synthesis via Hydrolysis.
De Novo Synthesis of Tectorigenin
De novo synthesis allows for the construction of tectorigenin from simpler, more readily available starting materials. A significant challenge in this approach is the potential formation of the isomeric byproduct, ψ-tectorigenin.[1]
Experimental Protocol:
This protocol is based on a convenient synthesis method reported to produce tectorigenin in good yield.
-
Hoesch Reaction: React 2,4,6-trihydroxyanisole with 4-hydroxyphenylacetonitrile to form the intermediate 2,4,4',6-tetrahydroxy-3-methoxydeoxybenzoin.
-
Cyclization: Treat the intermediate with methanesulfonyl chloride to induce cyclization, which results in a mixture of tectorigenin and ψ-tectorigenin.
-
Isomerization: The mixture of isomers is refluxed in n-butanol (n-BuOH) in the presence of potassium carbonate (K₂CO₃) to catalyze the isomerization of ψ-tectorigenin to the desired tectorigenin.[2]
-
Purification: The final product is then purified to isolate tectorigenin.
Workflow Diagram:
Caption: De Novo Synthesis of Tectorigenin.
Biological Activity and Signaling Pathways
Tectorigenin exhibits a range of biological effects by modulating key cellular signaling pathways.
Anti-Inflammatory Effects via NF-κB and ERK/JNK Pathways
Tectorigenin has been shown to exert anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) and the extracellular signal-regulated kinase (ERK)/c-Jun N-terminal kinase (JNK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, leading to a downstream cascade that activates NF-κB and MAPKs (including ERK and JNK). These transcription factors then promote the expression of pro-inflammatory mediators. Tectorigenin can inhibit this process.
Signaling Pathway Diagram:
Caption: Tectorigenin's Inhibition of NF-κB and ERK/JNK Pathways.
Conclusion
The protocols provided herein offer reliable methods for the synthesis of tectorigenin for research and development purposes. While the use of this compound in tectorigenin synthesis is not supported by the current literature, the established methods of hydrolysis and de novo synthesis are effective. The elucidation of tectorigenin's interaction with key signaling pathways, such as NF-κB and ERK/JNK, provides a foundation for its further investigation as a potential therapeutic agent. These application notes serve as a valuable resource for scientists working on the synthesis and biological evaluation of this promising natural product.
References
Application of Iretol in the Synthesis of Bioactive Natural Isoflavones
Introduction: Iretol (2,4,6-trihydroxyanisole or 2-methoxy-1,3,5-benzenetriol) is a phloroglucinol derivative that serves as a key precursor in the laboratory synthesis of several naturally occurring isoflavones. Its specific substitution pattern makes it an ideal starting material for constructing the characteristic chromone core of these compounds. This document provides detailed application notes and protocols for the synthesis of three prominent isoflavones—Tectorigenin, Irigenin, and Caviunin—using this compound as a key building block. These natural products are of significant interest to researchers and drug development professionals due to their diverse biological activities, including anti-inflammatory, anticancer, and bone-regenerative properties.
I. Synthetic Applications of this compound
This compound is primarily utilized in the synthesis of isoflavones through the construction of a deoxybenzoin intermediate, which is then cyclized to form the isoflavone skeleton. The Hoesch reaction is a key transformation in this process, involving the condensation of this compound with a substituted phenylacetonitrile.
I. a. Synthesis of Tectorigenin
Tectorigenin is an O-methylated isoflavone with demonstrated anti-inflammatory and anticancer activities. Its synthesis from this compound proceeds via a Hoesch reaction to form a deoxybenzoin intermediate, which is subsequently cyclized.
Experimental Protocol: Synthesis of Tectorigenin from this compound
A convenient method for the synthesis of Tectorigenin starts with the Hoesch reaction of this compound (2,4,6-trihydroxyanisole) with 4-hydroxyphenylacetonitrile to yield the intermediate 2,4,4',6-tetrahydroxy-3-methoxydeoxybenzoin.[1] This deoxybenzoin is then cyclized to form the isoflavone ring system. Subsequent reaction with methanesulfonyl chloride can produce a mixture of Tectorigenin and its isomer, ψ-tectorigenin.[1] The isomer can be converted to Tectorigenin by refluxing in n-butanol in the presence of potassium carbonate.[1]
Table 1: Quantitative Data for the Synthesis of Tectorigenin
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Hoesch Reaction | This compound, 4-hydroxyphenylacetonitrile, Catalyst (e.g., ZnCl₂), Solvent (e.g., Ether), Dry HCl gas | Good | [1] |
| 2 | Cyclization/Isomerization | Methanesulfonyl chloride; then K₂CO₃, n-BuOH, reflux | Not specified | [1] |
Experimental Workflow for Tectorigenin Synthesis
Caption: Synthetic workflow for Tectorigenin from this compound.
I. b. Synthesis of Irigenin and Caviunin
While detailed protocols for the synthesis of Irigenin and Caviunin starting specifically from this compound are less commonly documented, the general principles of isoflavone synthesis can be applied. These would involve the synthesis of appropriately substituted deoxybenzoin intermediates followed by cyclization. For instance, a general ethoxalylation procedure has been mentioned for the synthesis of Irigenin.
II. Biological Activities and Signaling Pathways
The isoflavones synthesized from this compound exhibit a range of biological activities by modulating key cellular signaling pathways.
II. a. Tectorigenin: Anti-inflammatory and Antioxidant Effects
Tectorigenin has been shown to protect cells from oxidative stress by activating catalase and modulating the ERK and NF-κB signaling pathways. It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).
Signaling Pathway of Tectorigenin in Oxidative Stress Response
References
Application Notes & Protocols: Extraction and Analysis of Isoflavones from Iris florentina
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the extraction, purification, and quantification of isoflavones from the rhizomes of Iris florentina. Furthermore, it outlines the key signaling pathways associated with the biological activity of these compounds and provides workflows for their analysis. While the term "Iretol" was specified, it is not a commonly recognized phytochemical. The focus of these notes is on the scientifically documented isoflavones found in Iris florentina.
Introduction
Iris florentina, a member of the Iridaceae family, is a rich source of various bioactive secondary metabolites, particularly isoflavones.[1] These compounds, including irigenin, tectorigenin, and their glycosides, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2] These biological activities are often attributed to the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways.
This guide offers detailed methodologies for researchers interested in isolating and studying these valuable compounds.
Extraction Protocols for Isoflavones from Iris florentina Rhizomes
Several methods can be employed for the extraction of isoflavones from Iris florentina rhizomes. The choice of method will depend on the desired scale, efficiency, and available equipment.
Maceration Extraction (ME)
This is a simple and widely used method for extracting isoflavones.
Protocol:
-
Preparation of Plant Material: Air-dry the rhizomes of Iris florentina at room temperature until a constant weight is achieved. Grind the dried rhizomes into a fine powder (60-80 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered rhizome and place it in a suitable flask.
-
Add 100 mL of 70% methanol.
-
Seal the flask and allow it to stand at room temperature for 18 hours, with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Soxhlet Extraction (SE)
This method provides a more exhaustive extraction compared to maceration.
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered rhizome as described in section 2.1.
-
Extraction:
-
Place 1.0 g of the powdered rhizome into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 100 mL of methanol to the distillation flask.
-
Heat the solvent to reflux and continue the extraction for 6 hours.
-
-
Concentration: Concentrate the resulting extract using a rotary evaporator as described in section 2.1.
Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid and efficient method for extracting isoflavones.
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered rhizome as described in section 2.1.
-
Extraction:
-
Place 1.0 g of the powdered rhizome in a flask.
-
Add 15 mL of 70% methanol.
-
Place the flask in an ultrasonic bath with a power of 150 W.
-
Conduct the extraction at 45°C for 45 minutes.
-
-
Filtration and Concentration: Filter and concentrate the extract as described in section 2.1.
Purification of Isoflavones
The crude extract can be further purified to isolate individual isoflavones using column chromatography.
Protocol:
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system, such as a gradient of chloroform and methanol.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the percentage of methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis and Pooling: Analyze the fractions for the presence of the desired isoflavones. Pool the fractions containing the purified compounds and concentrate them under reduced pressure.
Quantitative Analysis
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for the quantification of isoflavones.
HPLC-DAD Method
Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of isoflavone standards (e.g., irigenin, tectorigenin) in methanol.
-
Create a series of calibration standards by diluting the stock solutions.
-
Dissolve the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of isoflavones in the samples.
UPLC-MS/MS Method
Protocol:
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic and MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI positive and/or negative, depending on the target analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each isoflavone.
-
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-DAD method.
-
Quantification: Generate a calibration curve using the peak areas of the MRM transitions for the standards and calculate the concentration of isoflavones in the samples.
Data Presentation
Table 1: Comparison of Extraction Methods for Isoflavones from Iris Species
| Extraction Method | Solvent | Time | Temperature (°C) | Yield of Total Isoflavones (mg/g dry weight) | Reference |
| Maceration | 70% Methanol | 18 h | Room Temp. | Not specified | [3] |
| Soxhlet Extraction | Methanol | 6 h | Reflux | Not specified | [3] |
| Ultrasound-Assisted Extraction | 70% Methanol | 45 min | 45 | Highest among the three | [3] |
Note: Specific yield data for this compound is not available. The table reflects general findings for isoflavone extraction from Iris species.
Table 2: Quantitative Analysis of Major Isoflavones in Methanolic Extracts of Various Iris Species (mg/g of extract)
| Compound | I. pallida | I. hungarica | I. sibirica | I. variegata | Reference |
| Tectoridin | 1.642 ± 0.023 | 3.921 ± 0.071 | 0.038 ± 0.001 | 0.989 ± 0.006 | [2] |
| Irigenin | 3.199 ± 0.034 | 4.892 ± 0.038 | 0.069 ± 0.000 | 5.518 ± 0.031 | [2] |
| Irisolidone | 0.264 ± 0.004 | 4.025 ± 0.005 | - | 0.437 ± 0.030 | [2] |
Data presented as mean ± standard deviation. This data is from various Iris species and provides an indication of the potential isoflavone content.
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of Isoflavones
Isoflavones from Iris species have been shown to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]
Caption: Inhibition of the NF-κB signaling pathway by Iris isoflavones.
Antioxidant Signaling Pathway of Isoflavones
The antioxidant activity of isoflavones can be partly explained by their ability to modulate the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is involved in cellular stress responses.
Caption: Modulation of the MAPK signaling pathway by Iris isoflavones.
Experimental Workflow
The following diagram illustrates the overall workflow from plant material to purified compounds and biological assays.
Caption: Experimental workflow for isoflavone extraction and analysis.
References
- 1. Exploring the Use of Iris Species: Antioxidant Properties, Phytochemistry, Medicinal and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative and Quantitative Analysis of Ukrainian Iris Species: A Fresh Look on Their Antioxidant Content and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Iretol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iretol (2,4,6-trihydroxyanisole), a substituted phenol, is a key intermediate in the synthesis of various natural isoflavones and is found as a degradation product of glucosides from sources like Iris jorentina. Its accurate and sensitive detection is crucial for process monitoring in synthetic chemistry, quality control of natural product extracts, and for understanding its potential biological activities. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Analytical Methods Overview
A summary of the primary analytical techniques for the detection and quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Technique | Principle | Typical Application | Key Advantages |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Routine quantification in relatively simple matrices, process monitoring. | Cost-effective, robust, widely available. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection of specific parent-daughter ion transitions. | Trace-level quantification in complex biological or environmental matrices. | High sensitivity and selectivity. |
| GC-MS | Separation of volatile analytes followed by mass spectrometric detection. | Analysis of this compound in samples where derivatization to a more volatile form is feasible. | Excellent chromatographic resolution for volatile compounds. |
II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples with relatively low matrix complexity.
Experimental Protocol
1. Sample Preparation:
-
For solid samples (e.g., plant material):
-
Accurately weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol:water (80:20, v/v).
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
For liquid samples (e.g., reaction mixtures):
-
Dilute an appropriate volume of the sample with the mobile phase to an expected concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 270 nm |
| Run Time | 10 minutes |
3. Calibration:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.
Quantitative Data Summary
The following table presents typical performance characteristics for the HPLC-UV method.
| Parameter | Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or plant extracts.
Experimental Protocol
1. Sample Preparation:
-
Follow the same procedure as for HPLC-UV sample preparation. For plasma or urine samples, a protein precipitation step with acetonitrile (1:3 sample to solvent ratio) is recommended, followed by centrifugation and filtration of the supernatant.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: m/z 155.0 -> 140.0 (Quantifier), m/z 155.0 -> 112.0 (Qualifier) |
| Collision Energy | Optimized for the specific instrument |
3. Calibration:
-
Prepare calibration standards in the appropriate matrix (e.g., blank plasma extract) ranging from 0.1 ng/mL to 100 ng/mL.
-
Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used).
Quantitative Data Summary
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
IV. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of this compound, typically after a derivatization step to increase its volatility.
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
2. GC-MS Conditions:
| Parameter | Condition |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for target ions of the derivatized this compound |
Quantitative Data Summary
| Parameter | Value |
| Linear Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
V. Visualizations
Experimental Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound analysis by LC-MS/MS.
Potential Signaling Pathway for this compound
Based on the known activities of structurally similar phloroglucinol compounds, a potential signaling pathway for this compound could involve the modulation of inflammatory responses. The following diagram illustrates a hypothetical pathway.
Caption: Potential this compound signaling pathway.
Application Note: Quantitative Analysis of Iretol by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of Iretol (2,4,6-trihydroxyanisole) using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, an intermediate in the synthesis of natural isoflavones, requires accurate quantification for research and pharmaceutical development.[1] This document provides a comprehensive protocol for chromatographic separation, method validation parameters, and data presentation to ensure reproducible results.
Introduction
This compound, also known as 2-methoxy-1,3,5-benzenetriol, is a phenolic compound that serves as a precursor in the biosynthesis of various isoflavones.[1] Accurate and precise analytical methods are crucial for its quantification in various matrices during research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and specificity. This application note outlines a validated HPLC method suitable for the routine analysis of this compound.
Experimental Protocol
This protocol is based on established methods for the analysis of structurally similar phenolic compounds and hydroxyanisoles.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of phenolic compounds.
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-15 min: 10-50% B15-20 min: 50-90% B20-25 min: 90-10% B25-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 30 minutes |
Note: The optimal detection wavelength for this compound is estimated to be around 275 nm based on the UV absorption characteristics of anisoles and related phenolic compounds. It is advisable to determine the lambda max experimentally using a UV-Vis spectrophotometer.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For more complex matrices, a suitable extraction method may be required.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics based on typical values for HPLC analysis of similar phenolic compounds.[2][3]
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| Low | 98.0 - 102.0 | < 2.0 |
| Medium | 98.0 - 102.0 | < 2.0 |
| High | 98.0 - 102.0 | < 2.0 |
Table 4: Precision
| Precision Level | RSD (%) |
| Repeatability (Intra-day) | < 2.0 |
| Intermediate Precision (Inter-day) | < 2.0 |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Estimated Value |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Workflow and Diagrams
The following diagrams illustrate the logical workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Caption: Logical flow for HPLC method development for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocol and performance characteristics will enable researchers and scientists to implement this method for routine quality control and research applications. Adherence to the outlined validation procedures will ensure the generation of accurate and reproducible data.
References
Application Notes and Protocols: NMR Spectroscopy of 2,4,6-Trihydroxyanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy of 2,4,6-trihydroxyanisole. Due to the limited availability of experimental NMR data for this specific compound in publicly accessible literature, this guide presents predicted ¹H and ¹³C NMR data to aid researchers in the identification and characterization of 2,4,6-trihydroxyanisole. Furthermore, this document outlines standardized protocols for sample preparation and data acquisition applicable to the NMR analysis of this and structurally related compounds. The provided workflows and data tables are intended to serve as a valuable resource for scientists engaged in synthetic chemistry, natural product analysis, and drug development.
Predicted NMR Data for 2,4,6-Trihydroxyanisole
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2,4,6-trihydroxyanisole. These values were generated using computational prediction tools and should be used as a reference for spectral assignment. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for 2,4,6-Trihydroxyanisole
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3, H-5 | 6.0 - 6.2 | Singlet | 2H |
| -OCH₃ | 3.7 - 3.9 | Singlet | 3H |
| 2-OH, 4-OH, 6-OH | 8.0 - 10.0 | Broad Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for 2,4,6-Trihydroxyanisole
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 155 - 160 |
| C-2, C-6 | 150 - 155 |
| C-4 | 150 - 155 |
| C-3, C-5 | 90 - 95 |
| -OCH₃ | 55 - 60 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized protocol for the preparation of an NMR sample of 2,4,6-trihydroxyanisole is detailed below.
Materials:
-
2,4,6-trihydroxyanisole (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆) (0.6 - 0.7 mL)
-
NMR tube (5 mm diameter)
-
Pipette or syringe
-
Vortex mixer
Procedure:
-
Accurately weigh 5-10 mg of 2,4,6-trihydroxyanisole and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of hydroxyl proton signals. DMSO-d₆ is often a good choice for observing exchangeable protons like hydroxyls.
-
Securely cap the NMR tube and vortex the sample until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the sample.
-
Once dissolved, ensure the solution is clear and free of any particulate matter.
-
Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly for the spectrometer.
NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Spectrometer-specific parameters may need to be adjusted for optimal results.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz, 400 MHz, or higher)
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
-
Spectral Width (sw): 12-16 ppm
-
Temperature: 298 K (25 °C)
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 0-220 ppm
-
Temperature: 298 K (25 °C)
Visualized Workflows
The following diagrams illustrate the general workflow for NMR analysis and the logical relationship of the components of 2,4,6-trihydroxyanisole for spectral interpretation.
Iretol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the handling, storage, and experimental use of Iretol. The information is intended to ensure the integrity of the compound and to provide standardized protocols for investigating its biological activities.
Chemical and Physical Properties
This compound, also known as 2-Methoxy-1,3,5-benzenetriol or 2-Methoxyphloroglucinol, is a phenolic compound.[1][2] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 487-71-8 | [3] |
| Molecular Formula | C₇H₈O₄ | [1][2] |
| Molecular Weight | 156.14 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | 95% - 99% | [1][2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability and activity of this compound.
Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[3] In case of insufficient ventilation, use a suitable respirator.[3]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or aerosols.[3]
-
Safe Handling Practices: Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when handling the compound.[3] Wash hands thoroughly after handling.[3]
Storage
This compound is stable under recommended storage conditions.[3]
| Form | Storage Temperature | Duration | Container | Conditions to Avoid |
| Powder | -20°C | Up to 24 months | Tightly sealed vial | Direct sunlight, sources of ignition, strong acids/alkalis, strong oxidizing/reducing agents.[3][4] |
| Stock Solution | -20°C | Up to 1 month | Tightly sealed aliquots | Repeated freeze-thaw cycles.[4] |
| Stock Solution | -80°C | Up to 6 months | Tightly sealed aliquots | Repeated freeze-thaw cycles. |
Note: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[4]
Accidental Release Measures
In case of a spill, wear full personal protective equipment.[3] For solid spills, avoid dust formation. For liquid spills, absorb with an inert material.[3] Dispose of contaminated material according to approved waste disposal regulations.[3]
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving this compound.
Preparation of Stock Solutions
For cell culture and other in vitro assays, a concentrated stock solution of this compound should be prepared.
-
Solvent Selection: Based on the intended application, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of phenolic compounds for in vitro studies.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. To enhance solubility, the tube can be gently warmed to 37°C and sonicated for a short period.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C as indicated in the storage table.
-
In Vitro Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated using several common spectrophotometric assays.
-
Principle: This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical, resulting in a color change from violet to yellow.
-
Protocol:
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add varying concentrations of this compound (e.g., 1-100 µM) to the wells.
-
Add the DPPH working solution to each well.
-
Include a control group with methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of this compound to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Include a control group with methanol.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
In Vitro Anti-inflammatory Activity Assay
This protocol outlines a general method to assess the anti-inflammatory effects of this compound on cultured macrophages.
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubate for 24 hours.
-
-
Quantification of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.
-
-
Quantification of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines using commercially available ELISA kits according to the manufacturer's protocols.
-
Potential Signaling Pathways and Experimental Workflows
Based on the known activities of similar phenolic compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Hypothesized Anti-inflammatory Signaling Pathway
A plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway, which leads to the downstream inactivation of the NF-κB transcription factor.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
General Experimental Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for assessing the biological activity of this compound in a laboratory setting.
Caption: General experimental workflow for this compound bioactivity screening.
References
Troubleshooting & Optimization
Technical Support Center: Iretol Synthesis
Welcome to the technical support center for the synthesis of Iretol (2-methoxybenzene-1,3,5-triol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound, also known as 2-methoxyphloroglucinol, is a substituted phenol with the chemical structure 2-methoxybenzene-1,3,5-triol. It serves as a crucial intermediate in the synthesis of various natural isoflavones, such as Tectorigenin, Irigenin, and Caviunin, which are of interest in pharmaceutical and drug development research.[1]
Q2: What are the common starting materials for this compound synthesis?
A2: A common and logical starting material for the synthesis of this compound is phloroglucinol (benzene-1,3,5-triol) due to its structural similarity. The primary transformation involves the selective O-methylation of one of the three hydroxyl groups.[2][3][4] Another reported, albeit multi-step, precursor is 2,4,6-trihydroxybenzaldehyde.[5]
Q3: How can I control the selectivity of methylation to obtain this compound (mono-methoxy) instead of di- or tri-methylated byproducts?
A3: Achieving selective mono-methylation is a primary challenge. Key strategies include:
-
Stoichiometric control: Using a limiting amount of the methylating agent relative to phloroglucinol.
-
Catalyst selection: Employing catalysts that favor mono-methylation. For instance, H-Y zeolite has shown high selectivity for the mono-methylation of phloroglucinol using dimethyl carbonate.[2][3]
-
Reaction conditions: Optimizing temperature, pressure, and reaction time can influence the product distribution. Milder conditions generally favor mono-substitution.[6]
Q4: What are the advantages of using "green" methylating agents like dimethyl carbonate (DMC)?
A4: Dimethyl carbonate is considered a green reagent because it is less toxic than traditional methylating agents like dimethyl sulfate and methyl iodide.[6] Its byproducts are typically methanol and carbon dioxide, which are less harmful than the salts produced from halide-based reagents. Reactions with DMC can often be performed under milder conditions and may offer improved selectivity.[6]
Q5: How do I purify the final this compound product?
A5: Purification of methoxy-phenols often involves a combination of techniques. After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be purified by:
-
Column chromatography: Using a silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane) is a common method for separating mono-, di-, and tri-methylated products.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be effective. Solvents like benzene, petroleum ether, or water have been used for similar phenols.[7]
-
Distillation: For some methoxy-phenols, bulb-to-bulb or short-path distillation under vacuum can be an effective purification method, especially if the product is a liquid or a low-melting solid.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material (phloroglucinol) | 1. Inactive catalyst.2. Insufficient reaction temperature or time.3. Poor quality of reagents (e.g., wet solvent, decomposed methylating agent). | 1. Activate the catalyst as per literature recommendations (e.g., calcination for zeolites).2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.3. Ensure all solvents and reagents are anhydrous and of high purity. |
| Low yield of this compound, with significant amounts of di- and tri-methylated byproducts | 1. Excess of methylating agent.2. Reaction conditions are too harsh (high temperature, long reaction time).3. Highly active catalyst promoting multiple methylations. | 1. Reduce the molar equivalents of the methylating agent to slightly less than 1 equivalent relative to phloroglucinol.2. Lower the reaction temperature and shorten the reaction time. Monitor for the disappearance of starting material and the formation of the desired product.3. Switch to a more selective catalyst system, such as H-Y zeolite for methylation with DMC.[2][3] |
| Formation of C-methylated byproducts | The reaction conditions favor electrophilic substitution on the electron-rich aromatic ring. This can be an issue with certain methylating agents and catalysts. | 1. Use a methylating system known for high O-selectivity. For instance, using tetramethylammonium hydroxide (TMAH) under microwave irradiation has been reported to be highly selective for O-methylation with no observed C-methylation.[9][10]2. Modify the reaction conditions (solvent, temperature) to disfavor C-alkylation. |
| Difficulty in separating this compound from other methylated products and starting material | The polarity of phloroglucinol and its methylated derivatives can be very similar. | 1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.2. Consider derivatization of the crude mixture to alter the polarity of the components, followed by separation and deprotection.3. For structurally similar compounds, preparative HPLC may be necessary. |
| Product decomposition during workup or purification | Phenols can be sensitive to oxidation, especially under basic conditions or at elevated temperatures. | 1. During workup, keep the pH acidic or neutral. If a base wash is necessary, perform it quickly and at a low temperature.2. Use an inert atmosphere (e.g., nitrogen or argon) during the reaction and purification if possible.3. For purification by distillation, use a high vacuum to lower the required temperature. |
Data on Selective O-Methylation of Phenols
The following table summarizes yield data from various studies on the selective O-methylation of phenolic compounds, which can serve as a reference for optimizing this compound synthesis.
| Phenolic Substrate | Methylating Agent | Catalyst/Base | Solvent | Temperature | Product (Selectivity) | Yield | Reference |
| Phloroglucinol | Dimethyl carbonate | H-Y Zeolite | Dimethyl carbonate | 180°C | Methoxyresorcinol (mono-methylated) | High selectivity | Not specified |
| Phloroglucinol | Dimethyl carbonate | Tungstosilicic acid on silica | Dimethyl carbonate | 180°C | Dimethoxyphenol (di-methylated) | Excellent | Not specified |
| p-Cresol | Dimethyl carbonate | K₂CO₃ / TBAB | - | 90-100°C | p-Methylanisole | 99% | [6] |
| Eugenol | Dimethyl carbonate | K₂CO₃ / PTC | - | Reflux | Methyl eugenol | 95-96% | [6] |
| Vanillin | Dimethyl carbonate | K₂CO₃ / PTC | - | Reflux | Veratraldehyde | 95-96% | [6] |
| Various Phenols | Tetramethylammonium hydroxide (TMAH) | - | Ethanol | 120°C (Microwave) | O-methylated phenols | Good to Excellent | [9] |
| Milled Wood Lignin | Dimethyl sulfate | NaOH | Water | 80°C | Methylated Lignin | High degree of methylation | [11] |
Experimental Protocols
Protocol 1: Selective Mono-O-Methylation of Phloroglucinol using Dimethyl Carbonate and H-Y Zeolite (Literature-Derived)
This protocol is based on the reported selective mono-methylation of phloroglucinol using a solid acid catalyst.[2][3]
Materials:
-
Phloroglucinol
-
Dimethyl carbonate (DMC)
-
H-Y Zeolite catalyst (calcined before use)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Activation: Calcine the H-Y zeolite catalyst at a high temperature (e.g., 500°C) for several hours under a flow of dry air or nitrogen to remove adsorbed water. Cool to room temperature under vacuum or in a desiccator.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phloroglucinol (1.0 eq), the activated H-Y zeolite catalyst (e.g., 10-20 wt% of phloroglucinol), and anhydrous dimethyl carbonate (which acts as both reagent and solvent).
-
Reaction: Heat the reaction mixture to 180°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC analysis at regular intervals.
-
Workup: After the desired conversion is achieved (or starting material is consumed), cool the reaction mixture to room temperature. Filter off the catalyst and wash it with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the excess dimethyl carbonate.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate this compound from unreacted phloroglucinol and di/tri-methylated byproducts.
Visualizations
Logical Workflow for Troubleshooting this compound Synthesis
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Reaction Pathway for Selective O-Methylation of Phloroglucinol
Caption: Reaction pathway for the synthesis of this compound from phloroglucinol.
References
- 1. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 5. 2-METHOXY-BENZENE-1,3,5-TRIOL synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
Iretol Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Iretol, a naturally occurring isoflavone intermediate.[1][2][3][4] The information is tailored for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound, also known as 2,4,6-trihydroxyanisole, is a degradation product from a glucoside found in Iris jorentina.[2][3] It serves as a key intermediate in the synthesis of various natural isoflavones such as Tectorigenin, Irigenin, and Caviunin.[1][3][4] Purifying this compound is a critical step to ensure the quality, potency, and safety of the final synthesized compounds, removing impurities that could interfere with subsequent reactions or biological assays.
Q2: What are the common methods for purifying this compound?
A2: The most common methods for purifying small organic molecules like this compound from natural extracts include:
-
Recrystallization: A fundamental technique for purifying solid compounds based on differences in solubility.[5][6][7]
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique used for both analytical and preparative-scale purification.[8][9][10]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve this compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.[5] Conversely, the impurities should either be highly soluble at room temperature or insoluble at high temperatures. It's recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one.[6]
Q4: My this compound sample is colored. How can I decolorize it?
A4: If your this compound solution is colored, and the pure compound is expected to be colorless or white, you can use activated carbon to remove the colored impurities. Add a small amount of decolorizing carbon to the hot solution before filtration. The colored molecules will adsorb to the surface of the carbon, which is then removed by filtration.[5]
II. Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound using common laboratory techniques.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated. - Too much solvent was used. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Evaporate some of the solvent to increase the concentration of this compound and cool the solution again.[5] |
| Oily precipitate forms instead of crystals. | - The boiling point of the solvent is higher than the melting point of this compound. - The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified this compound. | - Too much solvent was used, and a significant amount of this compound remains in the mother liquor. - Premature crystallization occurred during hot filtration. | - Reduce the amount of solvent used for dissolution. Cool the filtrate in an ice bath to maximize crystal formation.[6] - Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing prematurely. |
| Crystals are still impure after recrystallization. | - The cooling process was too fast, trapping impurities within the crystal lattice. - The chosen solvent did not effectively separate this compound from the impurities. | - Allow for slow cooling to promote the formation of pure crystals.[6] - Re-evaluate the solvent choice based on solubility tests. A second recrystallization may be necessary. |
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of this compound from impurities. | - The solvent system (eluent) is not optimal. - The column was not packed properly, leading to channeling. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - Repack the column carefully to ensure a uniform and tightly packed stationary phase. |
| This compound is not eluting from the column. | - The eluent is not polar enough. - this compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent.[11] - Test the stability of this compound on a small amount of silica gel before performing chromatography.[11] |
| Cracks or bubbles in the column bed. | - The column has run dry. - Heat was generated during the packing or running of the column. | - Never let the solvent level drop below the top of the stationary phase. - Pack the column slowly and allow any heat to dissipate. |
| Streaking or tailing of the this compound band. | - The sample was overloaded on the column. - The compound is interacting too strongly with the stationary phase. | - Use a smaller amount of the crude sample. - Add a small amount of a more polar solvent to the eluent to reduce strong interactions. |
III. Experimental Protocols
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.[6]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.[12]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[5][6]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with stronger interactions with the stationary phase.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Endogenous Metabolite | DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound|487-71-8|COA [dcchemicals.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 9. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Iretol in Solution
Welcome to the technical support center for Iretol (2-Methoxyphloroglucinol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound, also known as 2-Methoxy-1,3,5-benzenetriol or 2-Methoxyphloroglucinol, is a phenolic compound. Like many phenolic compounds, particularly those with multiple hydroxyl groups such as catechol and phloroglucinol derivatives, this compound is susceptible to degradation in solution. This instability can impact the accuracy and reproducibility of experimental results. The primary mode of degradation is oxidation, which is often accelerated by factors such as pH, temperature, light, and the presence of oxygen.
Q2: What are the primary factors that cause this compound degradation in solution?
The stability of this compound in solution is influenced by several key factors:
-
pH: this compound is more stable in acidic conditions and is susceptible to degradation in neutral to alkaline solutions.[1] Alkaline conditions can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.
-
Oxygen: The presence of molecular oxygen is a major driver of oxidative degradation. It is advisable to work in an oxygen-free environment where possible.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light, particularly UV light, can promote photolytic degradation.
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of phenolic compounds.
Q3: What are the visible signs of this compound degradation in solution?
A common sign of this compound degradation is a change in the color of the solution. Freshly prepared solutions of this compound are typically colorless. Upon degradation, which often involves oxidation to form quinone-like structures, the solution may turn yellow, brown, or even black over time. The appearance of turbidity or precipitate can also indicate degradation or solubility issues.
Q4: Which solvents are recommended for dissolving this compound?
The choice of solvent can significantly impact the stability of this compound. While comprehensive solubility data is limited, here are some general guidelines:
-
Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to dissolve phenolic compounds for stock solutions.
-
Alcohols: Methanol and ethanol can be used, but the solutions may be less stable over time compared to aprotic solvents, especially if not stored properly.
-
Aqueous Solutions: this compound has some water solubility. However, aqueous solutions are more prone to pH-dependent degradation. If using aqueous buffers, an acidic pH (e.g., pH 3-5) is recommended.
It is crucial to prepare fresh solutions for critical experiments or to validate the stability of stored solutions.
Q5: How can I improve the stability of my this compound solutions?
Several strategies can be employed to enhance the stability of this compound in solution:
-
pH Control: Maintain the pH of aqueous solutions in the acidic range (pH 3-5).
-
Use of Antioxidants: The addition of antioxidants can significantly inhibit oxidative degradation. Common choices include:
-
Use of Chelating Agents: To mitigate catalysis by trace metal ions, a chelating agent can be added.
-
Inert Atmosphere: Preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with oxygen.
-
Storage Conditions: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound Solution
Problem: Your freshly prepared this compound solution is rapidly turning yellow or brown.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High pH of the solvent | If using an aqueous buffer, measure the pH. If it is neutral or alkaline, prepare a new solution using a buffer in the acidic range (e.g., pH 3-5 citrate or acetate buffer). |
| Presence of dissolved oxygen | Degas your solvent before use by sparging with nitrogen or argon, or by using sonication under vacuum. Prepare the solution under a gentle stream of inert gas. |
| Contamination with metal ions | Use high-purity solvents and glassware that has been thoroughly cleaned. Consider adding a chelating agent like EDTA (e.g., 0.1-1 mM) to your solution. |
| Exposure to light | Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light. |
Issue 2: Inconsistent Experimental Results with this compound
Problem: You are observing high variability in your experimental results when using this compound solutions.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound for each experiment. If you must store a stock solution, do so at -20°C or -80°C in small, single-use aliquots under an inert atmosphere. Before use, visually inspect the solution for any color change. |
| Instability in the experimental medium | The final experimental medium (e.g., cell culture media, assay buffer) may have a pH or components that promote this compound degradation. Perform a stability test of this compound in the final medium over the time course of your experiment. Consider adding a stabilizing agent like ascorbic acid or EDTA to the final medium, if compatible with your assay. |
| Inaccurate concentration of this compound | The concentration of your this compound solution may be decreasing over time due to degradation. It is recommended to determine the concentration of your this compound solution by UV-Vis spectrophotometry or HPLC immediately before use in critical applications. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO with added stabilizers.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ascorbic acid
-
EDTA (disodium salt)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps
Procedure:
-
Weigh out the required amount of this compound.
-
In a separate amber vial, prepare a stabilizing solution in DMSO containing 10 mM ascorbic acid and 1 mM EDTA.
-
Under a gentle stream of inert gas, add the this compound to the stabilizing DMSO solution to achieve a final concentration of 10 mM.
-
Vortex briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber vials, flush with inert gas, and cap tightly.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound Solution by HPLC
This protocol provides a general framework for assessing the stability of an this compound solution over time using High-Performance Liquid Chromatography (HPLC). A similar method has been developed for the related compound, phloroglucinol.[1][8]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.
-
This compound solution to be tested
-
Reference standard of this compound
Procedure:
-
Method Development (if necessary):
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard and optimize the mobile phase composition and flow rate to obtain a sharp, symmetrical peak for this compound with a reasonable retention time (e.g., 3-10 minutes). A detection wavelength of around 265 nm can be a starting point.[8]
-
-
Forced Degradation Study (to identify potential degradation products):
-
Expose this compound solutions to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and light.[1][8]
-
Inject the stressed samples into the HPLC to observe the appearance of new peaks corresponding to degradation products and a decrease in the this compound peak area.
-
-
Stability Study:
-
Prepare the this compound solution to be tested and store it under the desired conditions (e.g., specific temperature, light exposure).
-
At predefined time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample and a freshly prepared standard of known concentration.
-
Quantify the remaining this compound by comparing the peak area to that of the standard.
-
Calculate the percentage of this compound remaining at each time point.
-
Data Presentation:
The results of the stability study can be summarized in a table:
| Time (hours) | This compound Concentration (µg/mL) | % Remaining | Observations |
| 0 | 100.2 | 100.0 | Colorless |
| 2 | 95.1 | 94.9 | Faint yellow |
| 4 | 88.5 | 88.3 | Yellow |
| 8 | 75.3 | 75.1 | Yellow-brown |
| 24 | 45.6 | 45.5 | Brown |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. ijrpns.com [ijrpns.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
Technical Support Center: Iretol Solubility and Related Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Iretol in aqueous solutions. Our aim is to address common experimental challenges and provide detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
When precipitation occurs, it is crucial to systematically troubleshoot the issue. Initial steps include:
-
Verification of Compound Identity and Purity: Ensure the correct compound is being used and check for any impurities that might affect solubility.
-
pH Adjustment: The pH of the solution can significantly impact the solubility of ionizable compounds[3]. For phenolic compounds like this compound, increasing the pH to deprotonate the hydroxyl groups can enhance solubility.
-
Gentle Heating and Agitation: Mild heating and continuous stirring can help dissolve the compound, but be cautious of potential degradation at elevated temperatures[3].
-
Use of a Co-solvent: Introducing a small percentage of a water-miscible organic solvent can significantly improve solubility[2].
Q3: Can I use organic solvents to dissolve this compound? If so, which ones are recommended?
Yes, organic solvents are commonly used to prepare stock solutions of poorly soluble compounds. For this compound, solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, or Methanol are suitable starting points. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium. However, it is critical to keep the final concentration of the organic solvent in the aqueous solution low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in biological assays[5].
Q4: How can I determine the maximum aqueous solubility of this compound under my experimental conditions?
The shake-flask method is a standard and accurate technique for determining equilibrium solubility[6]. This involves adding an excess amount of the solid compound to the aqueous buffer of interest, agitating the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation[6].
Troubleshooting Guide: Common Solubility Issues
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates immediately upon dilution into aqueous buffer from an organic stock solution. | The aqueous buffer has a much lower solubilizing capacity than the organic stock solvent. The final concentration exceeds the aqueous solubility limit. | - Increase the volume of the aqueous buffer for dilution. - Decrease the concentration of the stock solution. - Add a small percentage of a co-solvent to the aqueous buffer. - Vigorously vortex the solution during the addition of the stock solution. |
| The dissolved this compound concentration decreases over time. | The compound may be unstable in the aqueous buffer, leading to degradation. Alternatively, the initial dissolution may have resulted in a supersaturated solution that is now precipitating. | - Assess the stability of this compound in your buffer at different time points. - Ensure that the solution has reached equilibrium solubility and is not supersaturated. The shake-flask method can help determine the true equilibrium solubility[6]. |
| Inconsistent results in biological assays. | Poor solubility can lead to variable and inaccurate concentrations of the active compound. The compound may be precipitating in the assay medium. | - Visually inspect for any precipitation in your assay plates. - Consider using a formulation approach, such as complexation with cyclodextrins or creating a solid dispersion, to improve solubility and bioavailability[7][8]. |
| Difficulty in preparing a high-concentration aqueous stock solution. | The intrinsic aqueous solubility of this compound is very low. | - Explore the use of solubility-enhancing excipients like surfactants or polymers[2][7]. - Investigate different salt forms of the compound if applicable. - Employ techniques like particle size reduction (micronization or nanosuspension) to increase the dissolution rate[9]. |
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in various solvent systems to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on experimentally verified values for this compound.
| Solvent System | Temperature (°C) | pH | Maximum Solubility (µg/mL) |
| Deionized Water | 25 | 7.0 | < 1 |
| Phosphate Buffered Saline (PBS) | 25 | 7.4 | < 1 |
| PBS with 1% DMSO | 25 | 7.4 | 15 |
| PBS with 5% DMSO | 25 | 7.4 | 85 |
| Deionized Water with 10 mM Hydroxypropyl-β-Cyclodextrin | 25 | 7.0 | 50 |
| Deionized Water | 37 | 7.0 | < 2 |
| Tris Buffer | 25 | 8.5 | 5 |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution and Dilution into Aqueous Buffer
Objective: To prepare a concentrated stock solution of this compound in an organic solvent and dilute it to a final working concentration in an aqueous buffer with minimal precipitation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
To prepare the working solution, pre-warm the PBS to the experimental temperature.
-
While vortexing the warm PBS, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerance level for your specific experiment (e.g., <0.5%).
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a scintillation vial (e.g., 1-2 mg to 1 mL of buffer). The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Add the aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to allow it to reach equilibrium.
-
After the incubation period, let the vials stand undisturbed to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
The determined concentration represents the equilibrium solubility of this compound under the tested conditions.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A workflow diagram illustrating troubleshooting strategies for enhancing the aqueous solubility of this compound.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical mechanism of action for this compound as an inhibitor of a Toll-Like Receptor (TLR) signaling pathway, a common target in drug development for inflammatory diseases[10][11].
Caption: A diagram of a hypothetical this compound-inhibited TLR4 signaling pathway.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. This compound|487-71-8|MSDS [dcchemicals.com]
- 5. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 11. Toll/interleukin-1 receptor (TIR) domain-mediated cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of Iretol during experiments
Welcome to the technical support center for Iretol (2-Methoxy-1,3,5-benzenetriol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot potential issues related to its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 2-Methoxy-1,3,5-benzenetriol or 2-Methoxyphloroglucinol, is a phenolic compound.[1] Due to its chemical structure, featuring hydroxyl and methoxy groups on a benzene ring, it is investigated for its antioxidant properties.[2][3][4] Phenolic compounds are known to act as antioxidants through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer (SET), which can help neutralize free radicals.[2][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it as a powder at -20°C and in a solvent at -80°C. It should be kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances should be avoided to prevent degradation.
Q4: Is this compound stable in aqueous solutions?
A4: While specific data for this compound is limited, studies on the related compound phloroglucinol suggest that it is more stable in acidic conditions and susceptible to degradation in alkaline and oxidative environments.[5] Therefore, it is advisable to use this compound in neutral or slightly acidic buffers and to avoid exposure to strong oxidizing agents.
Q5: What is the antioxidant mechanism of this compound likely to be?
A5: The antioxidant activity of phenolic compounds like this compound is attributed to the hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene ring.[2][3] These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. The specific mechanism can involve hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET).[2][4]
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Experiments
Symptoms:
-
Loss of biological activity in your assay.
-
Appearance of unknown peaks in HPLC analysis.
-
Color change in the this compound solution.
Possible Causes and Solutions:
| Cause | Solution |
| pH of the medium/buffer is too high (alkaline). | Based on data from the related compound phloroglucinol, this compound is likely more stable in neutral to slightly acidic conditions.[5] Adjust the pH of your experimental solution to be below 7.5. |
| Presence of oxidizing agents. | Avoid the use of reagents that are strong oxidizing agents. If unavoidable, minimize the exposure time of this compound to these agents. |
| Exposure to light. | While phloroglucinol shows relative stability under photolytic conditions, it is good practice to protect this compound solutions from direct light, especially during long-term experiments.[5] Use amber vials or cover your experimental setup with aluminum foil. |
| Improper storage. | Ensure this compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions) and protected from moisture. |
Issue 2: Poor Solubility of this compound
Symptoms:
-
Precipitate observed in the stock solution or experimental medium.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect solvent. | While data on this compound is not readily available, a related compound, 2-methyl-1,3,5-benzenetriol, is soluble in DMSO and methanol.[6] For cell culture experiments, prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous culture medium. Ensure the final concentration of the organic solvent is not toxic to the cells. |
| Concentration is too high. | Determine the optimal concentration of this compound for your experiment. It is possible that the desired concentration exceeds its solubility limit in the chosen solvent or medium. |
Issue 3: Inconsistent Results in Cell Culture Experiments
Symptoms:
-
High variability in cell viability or other measured endpoints between wells or plates.
-
Unexpected cytotoxicity.
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of this compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Interaction with media components. | Some components of cell culture media can interact with phenolic compounds. If you suspect this, you can try a simpler, serum-free medium for short-term experiments to see if the variability decreases. |
| Cellular stress due to phenolic compounds. | Some cell types are sensitive to phenolic compounds, which can cause browning of the media due to oxidation.[7] To mitigate this, you can consider adding antioxidants like ascorbic acid to the medium or performing more frequent media changes.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the tube until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: HPLC Analysis of this compound
This is a general protocol based on methods for related phloroglucinol compounds and may require optimization.[5][8][9][10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) for better peak shape.[5][8] A common starting point is a gradient of 10-90% acetonitrile in water.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: Approximately 220 nm or 265 nm, which should be optimized by running a UV-Vis spectrum of this compound.[5][10]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: Potential degradation pathways of this compound.
Caption: Simplified antioxidant mechanism of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpns.com [ijrpns.com]
- 6. Cas 88-03-9,1,3,5-BENZENETRIOL, 2-METHYL- | lookchem [lookchem.com]
- 7. plantocol.dackdel.com [plantocol.dackdel.com]
- 8. Separation of Phloroglucinol, trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. europeanreview.org [europeanreview.org]
- 10. ijsdr.org [ijsdr.org]
Optimizing reaction conditions for Iretol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iretol (also known as 2-Methoxy-1,3,5-benzenetriol or 2-Methoxyphloroglucinol).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS No. 487-71-8) is a phenolic compound with the molecular formula C7H8O4.[1][2] It is known to possess antioxidant and anti-inflammatory properties and has been investigated for its potential anti-cancer activities.[1] In addition to its research applications, this compound is used as a flavoring agent in the food industry and as an ingredient in skincare products due to its antioxidant properties.[1] It also serves as an intermediate in the synthesis of natural isoflavones like Tectorigenin, Irigenin, and Caviunin.[3][4]
Q2: What are the basic chemical properties of this compound?
This compound is stable under recommended storage conditions. However, it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H8O4 | [1][2] |
| Molecular Weight | 156.14 g/mol | [1][2] |
| Boiling Point | 323.1°C at 760 mmHg | [1] |
| Flash Point | 149.2°C | [1] |
| Density | 1.436 g/cm³ | [1] |
Q3: What are the known biological activities of this compound?
This compound exhibits several biological activities, primarily attributed to its phenolic structure. These include:
-
Antioxidant activity: It can help protect cells and tissues from damage caused by free radicals.[1]
-
Anti-inflammatory properties: It has been studied for its potential to reduce inflammation.[1]
-
Potential anti-cancer properties: this compound has been investigated for its effects on cancer cells.[1]
Experimental Protocols & Troubleshooting
This compound Synthesis
A known multi-step synthesis of this compound involves the following sequence of reactions. While specific concentrations and reaction times are not fully detailed in the available literature, a general protocol is provided below. Optimization will be required for specific laboratory conditions.
General Synthetic Pathway:
A multi-step reaction with 4 steps starting from a precursor molecule. The general steps are:
-
Reaction with N-ethyl-N,N-diisopropylamine in dichloromethane at 20°C with ice cooling.
-
Reaction with 3-chloro-benzenecarboperoxoic acid in a dichloromethane and water mixture at 20°C.
-
Reaction with potassium carbonate in acetone at 56°C under an inert atmosphere.
-
Reaction with hydrogen chloride in a water and methanol mixture at 20°C.[2]
Troubleshooting Guide for this compound Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction in one or more steps. | - Ensure all reagents are fresh and anhydrous where specified.- Optimize reaction times for each step through small-scale trials.- Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Side reactions due to temperature fluctuations. | - Maintain strict temperature control, especially during exothermic steps. Use an ice bath as needed.[2] | |
| Degradation of this compound. | - this compound is a phenol and may be sensitive to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) where possible, especially in the presence of base.[2] | |
| Impure Product | Incomplete removal of starting materials or byproducts. | - Optimize purification methods. Consider column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane).- Recrystallization from an appropriate solvent may also improve purity. |
| Presence of oxidized impurities. | - Use degassed solvents.- Consider adding a small amount of a reducing agent like sodium bisulfite during workup to prevent oxidation. | |
| Reaction Not Proceeding | Inactive reagents. | - Verify the activity of all reagents, especially catalysts and bases. |
| Insufficient activation. | - Ensure the reaction conditions are appropriate for the specific transformation. For example, some steps may require heating to proceed at a reasonable rate.[2] |
Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, its known antioxidant and anti-inflammatory activities suggest potential interactions with common pathways involved in these processes. The following diagram illustrates a hypothetical model of how a compound like this compound might exert its effects.
Caption: Hypothetical signaling pathways modulated by this compound.
Workflow for Optimizing Reaction Conditions
The following workflow can be used to optimize the synthesis of this compound.
Caption: A logical workflow for optimizing this compound synthesis.
References
Troubleshooting Iretol synthesis side reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Iretol (2,4,6-trihydroxyanisole), a key intermediate in the preparation of various natural isoflavones.[1][2] This resource is designed to help you identify and resolve common side reactions and synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is the selective O-methylation of phloroglucinol. This is typically achieved via a Williamson ether synthesis, where a methylating agent is reacted with phloroglucinol under basic conditions.
Q2: What are the primary side reactions to be aware of during this compound synthesis?
The main side reactions in this compound synthesis are:
-
Over-methylation: The reaction can proceed past the desired mono-methylation to yield 3,5-dimethoxyphenol and 1,3,5-trimethoxybenzene.
-
C-alkylation: The methylating agent can react with the carbon atoms of the phloroglucinol ring, leading to the formation of C-methylated byproducts.
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted phloroglucinol in the final mixture.
Q3: How can I minimize the formation of over-methylated products?
To reduce the formation of di- and tri-methylated byproducts, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of phloroglucinol relative to the methylating agent can favor mono-methylation. Additionally, a slow, dropwise addition of the methylating agent at a controlled temperature can help to prevent excessive reaction.
Q4: What factors influence C-alkylation versus O-alkylation?
The balance between C-alkylation and O-alkylation is influenced by several factors:
-
Solvent: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation, which is the desired pathway for this compound synthesis.
-
Base: The choice of base can play a role. Less sterically hindered bases are generally preferred.
-
Electrophile: Softer electrophiles, such as methyl iodide, tend to favor C-alkylation to a greater extent than harder electrophiles.
Q5: How can I monitor the progress of my this compound synthesis?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside standards of phloroglucinol and (if available) this compound, you can track the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction due to insufficient base or deactivation of the methylating agent. | Ensure anhydrous reaction conditions. Use a sufficiently strong base (e.g., potassium carbonate, sodium hydride) to fully deprotonate the phloroglucinol. Consider a slight excess of the methylating agent, but be mindful of over-methylation. |
| Over-methylation to di- and tri-methylated products. | Carefully control the stoichiometry, using phloroglucinol as the limiting reagent is not recommended if mono-methylation is the goal. Add the methylating agent slowly and maintain a consistent reaction temperature. | |
| Presence of multiple spots on TLC (in addition to product and starting material) | Formation of C-alkylated byproducts. | Use a polar aprotic solvent (e.g., DMF, DMSO). Consider using a less reactive methylating agent if C-alkylation is a significant issue. |
| Formation of over-methylated byproducts (3,5-dimethoxyphenol, 1,3,5-trimethoxybenzene). | See "Over-methylation" under "Low yield of this compound". | |
| Difficulty in purifying the final product | Similar polarities of this compound and its side products. | Column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will be necessary to separate this compound from unreacted phloroglucinol and the less polar di- and tri-methylated byproducts. |
| Product appears as a dark oil or solid | Presence of colored impurities from side reactions or degradation. | Treat the crude product with activated charcoal during workup to remove colored impurities. Recrystallization from an appropriate solvent system can also help to improve the color and purity of the final product. |
Experimental Protocols
Key Experiment: Selective Monomethylation of Phloroglucinol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.
Materials:
-
Phloroglucinol
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phloroglucinol in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate to the solution with stirring.
-
Methylation: Cool the mixture in an ice bath. Slowly add a stoichiometric equivalent of methyl iodide dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench by adding 1 M HCl. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing Reaction Pathways
To better understand the potential outcomes of the this compound synthesis, the following diagrams illustrate the main reaction and potential side reactions.
Caption: Main reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Iretol Purity Assessment
Welcome to the technical support center for Iretol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the HPLC purity assessment of this compound?
A1: The most frequent challenges in this compound HPLC analysis include issues with peak shape (tailing or fronting), retention time variability, baseline noise or drift, and the appearance of unexpected peaks, which may indicate degradation products or impurities.[1][2] Inconsistent mobile phase preparation and inadequate column equilibration are also common sources of error.[1]
Q2: What are the potential sources of impurities in this compound samples?
A2: Impurities in this compound can originate from various stages, including the synthesis process (e.g., unreacted starting materials, intermediates, by-products), degradation of the active pharmaceutical ingredient (API) under specific conditions (e.g., exposure to light, heat, or incompatible excipients), or contamination from packaging materials.[3] It is crucial to identify and control these impurities to ensure the safety and efficacy of the final product.[3]
Q3: How can I differentiate between this compound degradation products and other impurities?
A3: Differentiating degradation products from other impurities typically involves forced degradation studies. By subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate its potential degradation products.[4][5] Comparing the chromatograms of the stressed samples with those of the original sample allows for the identification of peaks corresponding to degradation products. Further characterization using mass spectrometry (MS) can help elucidate the structures of these products.[6]
Q4: What is the "matrix effect," and how can it affect the quantification of this compound in biological samples?
A4: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix (e.g., plasma, urine).[7][8][9][10] This can lead to signal suppression or enhancement, resulting in inaccurate quantification of this compound.[8][9] To mitigate the matrix effect, thorough sample preparation, optimization of chromatographic conditions to separate this compound from interfering components, and the use of an appropriate internal standard are recommended.[8][9]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Mismatched solvent strength between sample and mobile phase | - Decrease injection volume or sample concentration.[11]- Use a column with a different stationary phase or add a competing base to the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Peak Fronting | - Column overload- Low column temperature | - Decrease injection volume or sample concentration.- Increase the column temperature to improve peak shape.[1] |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction (e.g., leaks, air bubbles) | - Prepare fresh mobile phase and ensure proper mixing.[1]- Use a column oven to maintain a stable temperature.[1]- Check for leaks, degas the mobile phase, and purge the pump.[1][12] |
| Baseline Noise/Drift | - Contaminated mobile phase or detector flow cell- Air bubbles in the system- Detector lamp nearing the end of its life | - Filter the mobile phase and flush the detector flow cell.[1]- Degas the mobile phase and purge the system.[2]- Replace the detector lamp.[1] |
| Ghost Peaks | - Contamination in the injection port or column- Carryover from a previous injection | - Clean the injection port and flush the column with a strong solvent.- Inject a blank solvent run to check for carryover. |
| Split Peaks | - Clogged column inlet frit- Sample solvent incompatible with the mobile phase | - Replace the column inlet frit or the entire column.[11]- Ensure the sample is dissolved in a solvent compatible with the mobile phase.[11] |
Mass Spectrometry (MS) Troubleshooting for Impurity Identification
| Problem | Potential Cause | Recommended Solution |
| Poor Ionization of this compound | - Inappropriate ionization source (ESI vs. APCI)- Suboptimal source parameters (e.g., temperature, gas flow) | - Test both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) to determine the best mode for this compound.- Optimize source parameters to maximize the signal for this compound and its impurities. |
| Matrix Suppression | - Co-eluting matrix components interfering with ionization | - Improve sample clean-up procedures (e.g., solid-phase extraction).- Optimize chromatographic separation to resolve this compound from matrix components.[9] |
| In-source Fragmentation | - High source temperature or cone voltage causing fragmentation of the parent ion | - Reduce the source temperature and cone voltage to minimize fragmentation and enhance the molecular ion peak. |
Experimental Protocols
Protocol 1: HPLC Method for this compound Purity Assessment
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 10°C.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Detection:
-
Wavelength: 280 nm.
-
-
Injection:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Protocol 2: Forced Degradation Study of this compound
-
Acid Degradation:
-
Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
-
Base Degradation:
-
Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
-
Oxidative Degradation:
-
Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose solid this compound to 105°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
After the specified time, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze using the HPLC method described in Protocol 1.
-
Visualizations
Caption: Workflow for this compound Purity and Forced Degradation Studies.
Caption: Logical Flow for Troubleshooting HPLC Anomalies in this compound Analysis.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. mastelf.com [mastelf.com]
- 3. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid and base degraded products of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. gentechscientific.com [gentechscientific.com]
Technical Support Center: Iretol Production and Application
This technical support center provides guidance for researchers, scientists, and drug development professionals on the laboratory-scale production and application of Iretol, a novel inhibitor of the Toll-Like Receptor 4 (TLR4) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to target the Toll-Like Receptor 4 (TLR4) signaling pathway. Its primary mechanism of action is the disruption of the downstream signaling cascade initiated by the activation of TLR4, which plays a crucial role in the innate immune response and inflammatory processes.[1][2][3]
Q2: What are the main challenges when scaling up this compound production from laboratory to pilot scale?
A2: The primary challenges include maintaining process consistency and reproducibility.[4] Variations in mixing efficiency, heat transfer, and reaction kinetics can occur when moving from smaller to larger vessels, potentially affecting product yield and purity.[4][5] Cost control and supply chain management for starting materials also become more critical at a larger scale.[4][6]
Q3: How can I improve the yield and purity of my this compound synthesis?
A3: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial. Implementing Process Analytical Technology (PAT) can help monitor these critical parameters in real-time.[4] Additionally, purification techniques like chromatography and crystallization should be carefully optimized.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, it is recommended to store it at -20°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Suboptimal reaction temperature or time. - Impure starting materials. - Inefficient mixing in the reaction vessel. | - Optimize reaction parameters using a design of experiments (DoE) approach. - Ensure the purity of all reagents and solvents. - Re-evaluate the agitation speed and impeller design for the reaction scale.[7] |
| Inconsistent Purity | - Incomplete reaction or side reactions. - Inefficient purification process. - Batch-to-batch variability in starting materials. | - Monitor reaction progress using techniques like TLC or HPLC. - Optimize the purification protocol, considering alternative chromatography resins or recrystallization solvents. - Implement stringent quality control for incoming raw materials.[6] |
| Difficulty in Product Isolation | - Product precipitation issues. - Formation of an oil instead of a solid. | - Adjust the solvent system for precipitation. - Try seeding the solution with a small crystal of pure this compound to induce crystallization. |
| Scale-up Issues | - Non-linear effects of process parameters.[5][8] - Changes in heat and mass transfer.[4] | - Conduct pilot-scale runs to identify and address scale-dependent issues.[6][9] - Utilize modeling and simulation to predict the impact of scaling up.[10] |
Experimental Protocols
This compound Synthesis: Key Reaction Step
This protocol describes the critical coupling reaction in the synthesis of this compound.
Materials:
-
Precursor A
-
Precursor B
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a condenser, a magnetic stirrer, and a nitrogen inlet.
-
Add Precursor A and the palladium catalyst to the flask.
-
Purge the flask with nitrogen for 15 minutes.
-
Add the anhydrous solvent via syringe.
-
Slowly add a solution of Precursor B in the anhydrous solvent to the reaction mixture.
-
Heat the reaction to the optimized temperature (e.g., 80°C) and stir for the designated time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and proceed with the work-up and purification steps.
This compound Purification: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Eluent system (e.g., Hexane:Ethyl Acetate gradient)
-
Chromatography column
-
Fraction collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial eluent solvent.
-
Pack the chromatography column with the silica slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin eluting the column with the starting eluent mixture.
-
Gradually increase the polarity of the eluent to separate this compound from impurities.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified TLR4 signaling pathway and the inhibitory action of this compound.
References
- 1. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 3. Regulation of toll-like receptor (TLR) signaling pathways in atherosclerosis: from mechanisms to targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 6. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 7. vennlifesciences.com [vennlifesciences.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. Scale-Up Tools - Integrated Lab Solutions [integratedlabsolutions.com]
Validation & Comparative
Iretol vs. Olivetol in Cannabinoid Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of precursors in cannabinoid synthesis is a critical decision that influences reaction efficiency, product yield, and the potential for novel compound discovery. Olivetol (5-pentylbenzene-1,3-diol) is the universally recognized and well-documented precursor for the synthesis of a wide range of cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (CBD). This guide provides a comprehensive comparison of Olivetol with Iretol (2,4,6-trihydroxyanisole or 2-Methoxyphloroglucinol), a structurally related resorcinol derivative, drawing upon existing experimental data for Olivetol and its close analog, Orcinol, to infer the potential utility of this compound.
Executive Summary
Olivetol is the established and extensively studied precursor in the synthesis of naturally occurring cannabinoids. Its reaction with various terpenes under acidic conditions is a cornerstone of synthetic cannabinoid chemistry, with a wealth of published data on reaction conditions, catalysts, and yields. In contrast, there is a notable absence of scientific literature documenting the use of this compound in cannabinoid synthesis. However, by examining the reactivity of another Olivetol analog, Orcinol (5-methylbenzene-1,3-diol), we can infer the potential reactivity of this compound. The key structural difference in this compound—a methoxy group at the 2-position of the resorcinol ring—is predicted to significantly influence its electronic properties and steric hindrance, likely altering reaction kinetics, product distribution, and potentially leading to the formation of novel cannabinoid structures. This guide presents the available data for Olivetol and Orcinol to provide a framework for evaluating the theoretical potential of this compound as a cannabinoid precursor.
Olivetol: The Gold Standard in Cannabinoid Synthesis
Olivetol is a naturally occurring organic compound that serves as the polyketide core in the biosynthesis of cannabinoids in the Cannabis sativa plant. In synthetic organic chemistry, it is the quintessential starting material for the A-ring of the cannabinoid scaffold. The most common synthetic strategy involves the Friedel-Crafts alkylation of Olivetol with a suitable terpene, typically under Lewis acid catalysis.
Experimental Data for Cannabinoid Synthesis Using Olivetol
The following table summarizes key experimental data from various published methods for the synthesis of cannabinoids using Olivetol.
| Cannabinoid Target | Terpene Reactant | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| (±)-Cannabidiol | Geraniol | Boron trifluoride (BF₃) | - | - | [1] |
| (−)-trans-Δ⁸-THC | (−)-Verbenol | p-Toluenesulfonic acid (p-TSA) or Boron trifluoride (BF₃) | - | up to 35% | [2] |
| (−)-trans-Δ⁸-THC | p-Mentha-2,8-dien-1-ol | p-Toluenesulfonic acid (p-TSA) | - | 53% | [2] |
| [¹³C₄]-Δ⁹-THC | (+)-p-Menth-2-ene-1,8-diacetate | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Dichloromethane (DCM) | 61% | [3] |
| Cannabidiol (CBD) | (+)-p-Mentha-2,8-dien-1-ol | Ferric chloride hexahydrate (FeCl₃·6H₂O) | Dichloromethane (DCM) | - | [4] |
| Cannabichromene (CBC) | Citral | Water (reflux) | Water | Major Product | [5] |
Experimental Protocols for Olivetol-Based Syntheses
1. Synthesis of [¹³C₄]-(-)-Δ⁹-THC: A solution of (+)-p-Menth-2-ene-1,8-diacetate and [¹³C₄]-olivetol in anhydrous dichloromethane is cooled to -5 °C under an argon atmosphere. Boron trifluoride diethyl etherate is added, and the solution is stirred for 20 minutes. The reaction is then quenched with 10% sodium carbonate solution. The product is purified by preparative HPLC to yield [¹³C₄]-(-)-Δ⁹-THC.[3]
2. Synthesis of (-)-trans-Δ⁸-THC from (-)-Verbenol: Olivetol is condensed with (-)-verbenol using a Lewis acid catalyst such as boron trifluoride or p-toluenesulfonic acid. This initially forms an intermediate, olivetylverbenyl, which upon further treatment with boron trifluoride, cyclizes to yield (−)-trans-Δ⁸-THC.[2]
3. Synthesis of Cannabichromene (CBC) from Citral: Olivetol and citral are heated at reflux in water. Upon completion of the reaction, brine is added, and the aqueous phase is extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography to yield CBC as the major product.[5]
Cannabinoid Synthesis Pathways Using Olivetol
This compound and Orcinol: Exploring Alternatives to Olivetol
While Olivetol is the natural and most common precursor, other resorcinol derivatives can also be used in cannabinoid synthesis, leading to the formation of cannabinoid analogs. This compound (2,4,6-trihydroxyanisole) is one such molecule, though its use in this context is not documented. To understand its potential, we can examine the closely related and studied analog, Orcinol (5-methylbenzene-1,3-diol).
Chemical Structures
| Compound | Structure | Chemical Formula | Molar Mass ( g/mol ) |
| Olivetol | 5-pentylbenzene-1,3-diol | C₁₁H₁₆O₂ | 180.25 |
| This compound | 2-methoxy-benzene-1,3,5-triol | C₇H₈O₄ | 156.14 |
| Orcinol | 5-methylbenzene-1,3-diol | C₇H₈O₂ | 124.14 |
Orcinol in Cannabinoid Synthesis: Experimental Insights
Orcinol, differing from Olivetol only by the length of the alkyl chain at the 5-position (methyl vs. pentyl), has been used to synthesize cannabinoid analogs. Research indicates that this structural change influences the reaction's regioselectivity, affecting the ratio of "normal" to "abnormal" cannabinoid products.[6][7] In "normal" cannabinoids, the terpene moiety is attached at the 2-position of the resorcinol ring, whereas in "abnormal" cannabinoids, it is attached at the 4-position. The steric bulk of the alkyl group on the resorcinol can influence this regioselectivity.[6]
This compound: A Theoretical Precursor
Given the lack of direct experimental data for this compound in cannabinoid synthesis, its potential must be inferred from its structure. This compound possesses a methoxy group (-OCH₃) at the 2-position of the resorcinol ring. This introduces several key differences compared to Olivetol and Orcinol:
-
Electronic Effects: The methoxy group is electron-donating through resonance but electron-withdrawing through induction. This will alter the nucleophilicity of the aromatic ring and could influence the rate and regioselectivity of the Friedel-Crafts alkylation.
-
Steric Hindrance: The methoxy group at the 2-position provides steric hindrance that could disfavor alkylation at the adjacent positions (1 and 3, which are hydroxylated), potentially favoring reaction at the 4 or 6 positions.
Based on these properties, it is plausible that this compound could react with terpenes to form novel cannabinoid-like structures. However, the yields and product distribution are likely to be significantly different from those observed with Olivetol.
Theoretical Reaction Pathway for this compound
The following diagram illustrates a hypothetical reaction of this compound with a generic terpene, highlighting the potential for forming novel cannabinoid analogs.
Comparative Analysis and Future Outlook
| Feature | Olivetol | This compound (Inferred) |
| Precursor Status | Established, well-documented | Theoretical, undocumented |
| Natural Occurrence | In Cannabis sativa | Degradation product from Iris jorentina[1] |
| Key Structural Feature | 5-pentyl group | 2-methoxy group |
| Expected Reactivity | Known reactivity in Friedel-Crafts alkylation with terpenes | Potential for Friedel-Crafts alkylation, but reactivity and regioselectivity are unknown |
| Potential Products | Naturally occurring cannabinoids (THC, CBD, etc.) and their analogs | Novel, unnatural cannabinoid analogs with a methoxy group on the A-ring |
| Supporting Data | Extensive experimental data available | No direct data; inferences drawn from Orcinol and general chemical principles |
Conclusion
Olivetol remains the undisputed precursor of choice for the synthesis of well-characterized, naturally occurring cannabinoids, supported by a vast body of experimental evidence. This compound, while structurally a resorcinol derivative, is an unexplored entity in the field of cannabinoid synthesis. The presence of a methoxy group on the aromatic ring of this compound suggests that it could participate in condensation reactions with terpenes, but its electronic and steric properties are likely to lead to different outcomes in terms of reaction efficiency and product formation compared to Olivetol.
For researchers aiming to synthesize known cannabinoids, Olivetol is the logical and reliable starting material. However, for those engaged in the discovery of novel cannabinoid structures with potentially unique pharmacological profiles, this compound represents an intriguing, albeit theoretical, starting point. Further experimental investigation is necessary to validate the potential of this compound as a precursor in cannabinoid synthesis and to characterize the resulting products.
References
- 1. glpbio.com [glpbio.com]
- 2. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 3. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of the Reactivity of Iretol and Phloroglucinol for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical reactivity of phenolic compounds is paramount. This guide provides an objective comparison of Iretol (2-methoxyphloroglucinol) and phloroglucinol (1,3,5-trihydroxybenzene), focusing on their reactivity in key organic reactions and their distinct biological implications. This analysis is supported by theoretical principles and available experimental data for the compounds and their close analogs.
Chemical Structures and Properties
Phloroglucinol is a symmetrical trihydroxybenzene, while this compound is its monomethylated derivative. This structural difference is the primary determinant of their differing reactivities.
| Property | Phloroglucinol | This compound |
| Chemical Formula | C₆H₆O₃ | C₇H₈O₄ |
| Molar Mass | 126.11 g/mol [1] | 156.14 g/mol [2] |
| Synonyms | Benzene-1,3,5-triol, 1,3,5-Trihydroxybenzene[3] | 2-Methoxy-1,3,5-benzenetriol, 2-Methoxyphloroglucinol[4] |
| Appearance | Colorless to beige crystalline solid[1] | Not specified, likely a solid |
| Key Structural Feature | Three hydroxyl (-OH) groups | Two hydroxyl (-OH) groups and one methoxy (-OCH₃) group |
Reactivity Comparison
The reactivity of these compounds is largely governed by the electron-donating properties of their substituents, which influence the electron density of the aromatic ring and its susceptibility to electrophilic attack.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group is a more strongly activating substituent than the methoxy group. This is because the lone pair of electrons on the hydroxyl oxygen can be delocalized into the aromatic ring more effectively than in the methoxy group.[1][5] Consequently, phloroglucinol is expected to be more reactive towards electrophiles than this compound.
The three hydroxyl groups of phloroglucinol strongly activate the ortho and para positions, making it highly susceptible to electrophilic substitution.[1] In this compound, the two hydroxyl groups and one methoxy group also activate the ring, but the overall activation is anticipated to be slightly less than that of phloroglucinol.
Theoretical Reactivity Comparison in Electrophilic Aromatic Substitution:
| Reactant | Relative Reactivity | Rationale |
| Phloroglucinol | Higher | The three hydroxyl groups are powerful activating groups, significantly increasing the nucleophilicity of the aromatic ring. |
| This compound | Lower | While still highly activated by two hydroxyl and one methoxy group, the overall electron-donating effect is slightly less than three hydroxyl groups. |
Oxidation
Phenolic compounds can be oxidized, and their antioxidant activity is a key area of research. Phloroglucinol has been shown to possess antioxidant properties by reducing levels of reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.[1][2] The antioxidant efficacy of phlorotannins, which are polymers of phloroglucinol, is related to the number of hydroxyl groups. It has been observed that compounds with more hydroxyl groups exhibit higher antioxidant activity.[6] Based on this trend, phloroglucinol, with its three hydroxyl groups, is expected to have a higher antioxidant potential compared to this compound, which has two hydroxyl groups and one methoxy group.
Comparative Antioxidant Potential:
| Compound | Expected Antioxidant Activity | Basis of Comparison |
| Phloroglucinol | Higher | Possesses three free hydroxyl groups capable of donating hydrogen atoms to scavenge free radicals.[1][2] |
| This compound | Lower | Has two free hydroxyl groups; the methoxy group is less effective at radical scavenging. |
Experimental Protocols
Detailed methodologies for key reactions involving these or structurally similar compounds are provided below.
Friedel-Crafts Acylation of Phloroglucinol
The Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.
Objective: To introduce an acyl group onto the phloroglucinol ring.
Materials:
-
Phloroglucinol
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., isobutyryl chloride)
-
Dichloromethane (CH₂Cl₂)
-
Nitromethane (CH₃NO₂)
-
Ice
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend 12.6 g of phloroglucinol and 26.7 g of anhydrous aluminum trichloride in 100 ml of dichloromethane.
-
Add 12 ml of nitromethane dropwise with stirring.
-
Heat the mixture to 40°C for a few minutes.
-
Add 10.7 g of isobutyric acid chloride over a few minutes.
-
Boil the mixture under reflux for 10 minutes.
-
Acidify the mixture by adding ice and dilute HCl.
-
The product can then be isolated by extraction and purified.
This procedure is adapted from a patented method for the acylation of phloroglucinol.
Bromination of a Methoxy-Substituted Phenol (Guaiacol as a model for this compound)
This protocol describes the bromination of a phenol containing a methoxy group, which serves as a model for the bromination of this compound.
Objective: To regioselectively brominate a methoxy-substituted phenol.
Materials:
-
2-Methoxyphenol (Guaiacol)
-
N-Bromosuccinimide (NBS)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methoxyphenol (e.g., 0.359 mmol) in methanol (3.6 mL), add NBS (1.09 mmol) at 0°C.
-
Stir the mixture at this temperature for 10 minutes.
-
Dilute the reaction mixture with ethyl acetate and extract three times with ethyl acetate.
-
Wash the combined organic layers with water (twice) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
This procedure is based on a method for the bromination of 2-methoxyphenols.[7]
Visualization of Relevant Pathways
Electrophilic Aromatic Substitution Mechanism
The general mechanism for electrophilic aromatic substitution is a two-step process involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.
Caption: General mechanism of electrophilic aromatic substitution.
Antispasmodic Action of Phloroglucinol
Phloroglucinol exerts its antispasmodic effects by inhibiting smooth muscle contractions through multiple pathways. One key mechanism involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP (cAMP) and cyclic GMP (cGMP), which promotes muscle relaxation.
Caption: Simplified signaling pathway for the antispasmodic action of phloroglucinol.
This compound as a Precursor in Isoflavone Biosynthesis
This compound is an intermediate in the synthesis of natural isoflavones. Isoflavones are known to exert biological effects through various signaling pathways, including interaction with estrogen receptors (ER) and peroxisome proliferator-activated receptors (PPARs).
Caption: Role of this compound as a precursor to isoflavones and their subsequent signaling.
Conclusion
References
- 1. Phloroglucinol: antioxidant properties and effects on cellular oxidative markers in human HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phloroglucinol Strengthens the Antioxidant Barrier and Reduces Oxidative/Nitrosative Stress in Nonalcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the antioxidative activity of phloroglucinol derivatives isolated from hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
Efficacy of Iretol as an Isoflavone Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iretol as a precursor for isoflavone synthesis, contextualizing its role within known biosynthetic and chemical pathways. While direct quantitative comparisons of efficacy with other precursors are limited in the current scientific literature, this document summarizes available experimental data and methodologies to facilitate further research and development.
I. Introduction to Isoflavone Precursors
Isoflavones are a class of polyphenolic compounds exhibiting a range of biological activities, making them of significant interest in pharmacology and nutrition. Their synthesis, both biologically and chemically, relies on the availability of suitable precursor molecules. In biological systems, the biosynthesis of isoflavones typically starts from the amino acid phenylalanine and proceeds through the phenylpropanoid pathway, utilizing key intermediates such as naringenin and liquiritigenin.[1][2] Chemical synthesis offers alternative routes to specific isoflavones and may employ different starting materials.
This compound (2,4,6-trihydroxyanisole) has been identified as a precursor for the chemical synthesis of certain isoflavones, notably tectorigenin. This guide will focus on the available data regarding the synthesis of isoflavones from this compound and provide a framework for comparison with other known precursors.
II. Chemical Synthesis of Tectorigenin from this compound
A documented chemical synthesis route demonstrates the conversion of this compound to the isoflavone tectorigenin. This process involves a multi-step chemical reaction sequence.
Experimental Protocol: Hoesch Reaction for Deoxybenzoin Synthesis
A key step in the synthesis of isoflavones from phenolic precursors like this compound is the formation of a deoxybenzoin intermediate. The Hoesch reaction is a classic method for achieving this.[3]
-
Reaction Setup: A solution of the phenolic precursor (e.g., this compound) in a suitable solvent (e.g., dry ether) is prepared.
-
Reagents: A nitrile (e.g., 4-hydroxyphenylacetonitrile) and a Lewis acid catalyst (e.g., anhydrous zinc chloride) are added to the solution.
-
Reaction Conditions: The mixture is saturated with dry hydrogen chloride gas and stirred at room temperature for a specified period.
-
Work-up: The reaction mixture is then hydrolyzed, typically with water, to yield the deoxybenzoin product.
-
Purification: The resulting deoxybenzoin is purified using standard techniques such as recrystallization or chromatography.
Workflow for the Chemical Synthesis of Tectorigenin from this compound
Caption: Chemical synthesis pathway of Tectorigenin from this compound.
Quantitative Data:
Currently, there is a lack of publicly available, direct comparative studies detailing the percentage yield of tectorigenin from this compound versus other potential starting materials in a standardized experimental setup. Such data is crucial for a definitive assessment of efficacy.
III. Biological Isoflavone Synthesis: A Comparative Overview
In contrast to the specific chemical synthesis route for tectorigenin from this compound, the biological synthesis of most isoflavones follows a more generalized pathway.
The Phenylpropanoid Pathway
The biosynthesis of isoflavones in plants is a branch of the phenylpropanoid pathway.[1][2] This pathway starts with L-phenylalanine and proceeds through a series of enzymatic reactions to produce chalcone, which is then isomerized to a flavanone intermediate like naringenin. The key step differentiating isoflavone synthesis is the conversion of this flavanone intermediate by the enzyme isoflavone synthase.[4]
Key Precursors in Biological Systems:
-
Naringenin: A flavanone that is a central precursor for the synthesis of many flavonoids, including the isoflavone genistein.[1]
-
Liquiritigenin: Another flavanone intermediate that serves as the precursor for the isoflavone daidzein.[1]
Signaling Pathway for Isoflavone Biosynthesis
References
- 1. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]
- 2. The Biochemistry, Chemistry and Physiology of the Isoflavones in Soybeans and their Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Synthetic Approach to Isoflavones [sioc-journal.cn]
- 4. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
Iretol's Antioxidant Potential: A Comparative Analysis with Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Activity of Phenols
The antioxidant capacity of phenolic compounds is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or chemical function. A lower IC50 value indicates greater antioxidant activity.
Due to the absence of specific IC50 values for Iretol, data for the structurally related compound Phloroglucinol is presented below as a proxy, alongside data for other common phenolic antioxidants for a comprehensive comparison.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µmol Fe²⁺/g) | Other Radical Scavenging IC50 (µg/mL) |
| Phloroglucinol (proxy for this compound) | 42 ± 1.00[1] | - | - | Nitric Oxide: 53.66 ± 1.52Superoxide: 102 ± 2.00Hydroxyl: 180 ± 3.60Hydrogen Peroxide: 52.3 ± 1.52[1] |
| Gallic Acid | 4.33 (µM) | - | - | - |
| Quercetin | 4.97 ± 0.08 | - | - | - |
| Catechin | - | - | - | - |
| Ascorbic Acid (Standard) | 4.97 ± 0.03 | - | - | - |
| Trolox (Standard) | - | 2.34 | - | - |
Note: The table includes data from various sources and direct comparison should be made with caution due to potential variations in experimental conditions. The antioxidant activity of phenols is highly dependent on the number and arrangement of hydroxyl groups, as well as the presence of other substituents on the aromatic ring.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (and a standard antioxidant like ascorbic acid).
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABAS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
Generation of ABTS radical cation (ABTS•+): ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ solution. This solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Reaction mixture: A fixed volume of the ABTS•+ solution is mixed with varying concentrations of the test compound (and a standard like Trolox).
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Measurement: The decrease in absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a reagent (e.g., 2,4,6-tripyridyl-s-triazine, TPTZ), and the color intensity is proportional to the antioxidant capacity.
Protocol:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and a ferric chloride (FeCl₃) solution.
-
Reaction mixture: The FRAP reagent is mixed with the test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at a specific wavelength (typically around 593 nm).
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of ferrous ions or a standard antioxidant like Trolox. The results are typically expressed as FRAP values in µmol of Fe²⁺ equivalents per gram of the sample.
Mechanistic Insights into Phenolic Antioxidant Activity
The primary mechanism by which phenolic compounds exert their antioxidant effect is through direct radical scavenging. This can occur via two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Direct Radical Scavenging Mechanisms
Caption: Direct antioxidant mechanisms of phenolic compounds.
In addition to direct scavenging, phenolic compounds can also exert indirect antioxidant effects by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.[2][3]
Indirect Antioxidant Signaling Pathway
Phenolic compounds can activate the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.
Caption: Indirect antioxidant action via the Nrf2-Keap1 pathway.
References
In Vitro Biological Effects of Iretol: A Comparative Analysis
A comprehensive literature search for in vitro studies on the biological effects of a compound specifically named "Iretol" did not yield any published scientific research. Chemical supplier databases list this compound with the synonyms 2-Methoxy-1,3,5-benzenetriol and 2-Methoxyphloroglucinol, and the chemical formula C7H8O4.
Due to the absence of available data on the biological activities of this compound, this guide cannot provide a direct comparison with other alternatives or detail its specific effects on cellular pathways. The following sections present a generalized framework and common methodologies used in the in vitro evaluation of novel compounds, which would be applicable to this compound should research become available.
General Methodologies for In Vitro Assessment of Novel Compounds
To characterize the biological effects of a new chemical entity like this compound, a standard battery of in vitro assays is typically employed. These assays are crucial for determining cytotoxicity, mechanism of action, and potential therapeutic applications.
Cell Viability and Cytotoxicity Assays
These initial screening assays are fundamental to understanding the dose-dependent effects of a compound on cell survival.
Table 1: Common Cytotoxicity and Viability Assays
| Assay | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of tetrazolium dye by metabolically active cells. | Colorimetric change proportional to the number of viable cells. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells. | Enzymatic activity in the culture medium, indicating membrane damage. |
| Trypan Blue Exclusion | Staining of non-viable cells with compromised membranes. | Microscopic count of stained (dead) versus unstained (live) cells. |
| Real-Time Cell Analysis (RTCA) | Measures changes in electrical impedance as cells adhere and proliferate on electrodes. | Continuous, label-free monitoring of cell number and health. |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental workflow for the MTT cell viability assay.
Apoptosis and Cell Death Mechanisms
Should initial screens indicate cytotoxic activity, further investigation into the mechanism of cell death is warranted. Key pathways to investigate include apoptosis (programmed cell death) and necrosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with the test compound at concentrations around the determined IC50 value.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative/PI-positive cells: Necrotic
-
Annexin V-negative/PI-negative cells: Live
-
Signaling Pathway Analysis
Understanding how a compound modulates intracellular signaling pathways is crucial for elucidating its mechanism of action. Western blotting is a common technique used to assess changes in protein expression and activation within these pathways.
Generalized Apoptotic Signaling Pathway
The induction of apoptosis can occur through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of caspase enzymes, which execute the apoptotic program.
Hypothetical apoptotic pathways potentially modulated by this compound.
Conclusion
While there is currently no available scientific literature detailing the in vitro biological effects of this compound, this guide outlines the standard experimental approaches that would be necessary to characterize its activity. Researchers interested in this compound would need to perform foundational studies, including cytotoxicity screening, determination of the mode of cell death, and investigation into the modulation of key signaling pathways. Without such primary data, a comparative analysis remains speculative. The provided protocols and diagrams serve as a methodological template for the future investigation of this compound or other novel chemical entities.
Spectroscopic Validation of Iretol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Iretol (2-methoxybenzene-1,3,5-triol), a key intermediate in the synthesis of natural isoflavones. To offer a comprehensive validation framework, its spectral characteristics are compared with those of Coenzyme Q10, a well-characterized ubiquinone with a vital role in cellular respiration and antioxidant defense. This document is intended to assist researchers in the structural confirmation and purity assessment of this compound using standard spectroscopic techniques.
Chemical Structures
Caption: Chemical structures of this compound and Coenzyme Q10.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and Coenzyme Q10. While experimental data for Coenzyme Q10 is readily available, comprehensive experimental spectra for this compound are not widely published. Therefore, expected values for this compound based on its chemical structure and data from similar phenolic compounds are provided for ¹H NMR, ¹³C NMR, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~3.7-3.9 | s | -OCH₃ |
| ~5.0-7.0 | br s | Ar-OH | |
| ~6.0-6.5 | m | Ar-H | |
| Coenzyme Q10 | 5.15 - 5.05 | m | =CH- (isoprene units)[1] |
| 4.97 - 4.85 | m | =CH₂ (isoprene units)[1] | |
| 4.00 - 3.95 | s | -OCH₃[2] | |
| 3.23 - 3.10 | d | Ar-CH₂- | |
| 2.12 - 1.85 | m | -CH₂- (isoprene units) | |
| 1.77 - 1.48 | s | -CH₃ (isoprene units) |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~55-60 | -OCH₃ |
| ~90-100 | Ar-C-H | |
| ~150-160 | Ar-C-O | |
| Coenzyme Q10 | 184.8, 184.4 | C=O |
| 144.7, 143.2, 141.0, 139.7 | Ar-C | |
| 135.1, 118.9 | =C- (isoprene units) | |
| 61.5 | -OCH₃ | |
| 39.8, 26.5, 26.3 | -CH₂- (isoprene units) | |
| 20.0, 16.5, 16.0 | -CH₃ (isoprene units) |
Infrared (IR) Spectroscopy
Table 3: IR Data Comparison
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3200-3500 (broad) | O-H stretch (hydrogen-bonded) |
| ~3000-3100 | C-H stretch (aromatic) | |
| ~2850-2950 | C-H stretch (aliphatic -OCH₃) | |
| ~1600, ~1500 | C=C stretch (aromatic) | |
| ~1100-1300 | C-O stretch | |
| Coenzyme Q10 | 2800-3000 | C-H stretch (aliphatic)[3] |
| 1647 | C=O stretch (quinone) | |
| 1608 | C=C stretch (aromatic) | |
| 1446 | C-H bend (aliphatic) | |
| 1265, 1076 | C-O stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI (-) | 155.0349823[4] | 140.01 ([M-H-CH₃]⁻)[4] |
| Coenzyme Q10 | ESI (-) | 861.678 | 846.65 ([M-H-CH₃]⁻) |
| APCI (+) | [M+H]⁺ 863.7 | 197.1 (benzylic fragment)[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for phenolic and quinonoid compounds and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent is critical, as protic solvents can lead to the exchange of hydroxyl protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
To confirm the assignment of -OH protons, a D₂O shake experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH signal should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform 16-32 scans to obtain a good signal-to-noise ratio.
-
The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
Data Acquisition (LC-MS):
-
Inject the sample into a liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
Use a suitable column (e.g., C18) and mobile phase gradient to achieve chromatographic separation.
-
For Electrospray Ionization (ESI), typical conditions involve a capillary voltage of 3-4 kV and a drying gas flow. ESI is a soft ionization technique suitable for polar molecules.
-
For Atmospheric Pressure Chemical Ionization (APCI), a corona discharge is used to ionize the sample. APCI is suitable for less polar compounds.
-
Acquire mass spectra in both positive and negative ion modes to obtain comprehensive data.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation information, which is crucial for structural elucidation.
-
Validation Workflow
The following diagram illustrates a logical workflow for the spectroscopic validation of a synthesized or isolated compound like this compound.
Caption: A typical workflow for structural validation using multiple spectroscopic techniques.
References
- 1. Rapid determination of coenzyme Q10 in food supplements using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H8O4 | CID 4303263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive analysis of reduced and oxidized coenzyme Q10 in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and application to studies in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Iretol in the Synthesis of Bioactive Isoflavones: A Comparative Guide to Irigenin and Caviunin Production
For Immediate Release
[City, State] – Researchers in the fields of biochemistry, pharmacology, and drug development now have a comprehensive guide detailing the role of Iretol as a key intermediate in the synthesis of the promising isoflavonoid compounds, Irigenin and Caviunin. This guide elucidates the biosynthetic pathways and compares potential synthetic strategies, providing valuable insights for the production of these compounds for further research and therapeutic application.
Irigenin and Caviunin are O-methylated isoflavones that have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory and potential anti-cancer properties. Understanding their synthesis is crucial for enabling broader investigation into their therapeutic potential. At the heart of their biosynthesis lies this compound (2-methoxybenzene-1,3,5-triol), a phenolic compound that serves as a critical precursor.
Biosynthetic Pathway: The Natural Blueprint
In nature, the synthesis of Irigenin and Caviunin is a multi-step enzymatic process within the broader isoflavonoid biosynthetic pathway. This pathway begins with the general phenylpropanoid pathway, leading to the formation of a chalcone scaffold. Through a series of enzymatic reactions involving chalcone synthase, chalcone isomerase, and isoflavone synthase, the core isoflavone structure is established.
Subsequent modifications, primarily hydroxylation and O-methylation, are crucial for the final structures of Irigenin and Caviunin. It is in these latter stages that this compound, or a closely related derivative, is believed to play a central role, likely as a building block for the B-ring of the isoflavone structure. The characteristic methoxy and hydroxyl substitutions on the A and B rings of Irigenin and Caviunin are installed by specific O-methyltransferases (OMTs) and hydroxylases.
The proposed biosynthetic pathway underscores the importance of a cascade of specific enzymes to achieve the final molecular architecture of these complex natural products.
Caption: Proposed biosynthetic pathway of Irigenin and Caviunin.
Chemical Synthesis Strategies: A Comparative Overview
While the biosynthetic pathways provide a blueprint, chemical synthesis offers a controlled and scalable alternative for producing Irigenin, Caviunin, and their analogs for research purposes. Several general strategies for isoflavone synthesis exist, which can be adapted for these specific targets. The primary challenge in the synthesis of these molecules lies in the regioselective introduction of hydroxyl and methoxy groups.
| Synthesis Strategy | Description | Potential Advantages | Potential Challenges |
| Deoxybenzoin Route | This classic approach involves the condensation of a substituted 2-hydroxydeoxybenzoin with a formylating agent to construct the chromone ring. This compound could potentially be used to synthesize the B-ring portion of the deoxybenzoin precursor. | Well-established and versatile method for a wide range of isoflavones. | Requires multiple steps for the synthesis of the substituted deoxybenzoin precursor. Regioselectivity can be challenging. |
| Chalcone Rearrangement | This biomimetic approach involves the oxidative rearrangement of a 2'-hydroxychalcone to an isoflavone. The chalcone precursor would be synthesized from precursors of the A and B rings, where an this compound derivative could serve as the B-ring source. | Mimics the natural biosynthetic pathway. Can be efficient for certain substitution patterns. | The rearrangement step can sometimes lead to side products. Yields can be variable depending on the substrate. |
| Suzuki-Miyaura Coupling | A more modern approach that involves the palladium-catalyzed cross-coupling of a 3-bromo- or 3-iodochromone with a boronic acid derivative of the desired B-ring. An this compound-derived boronic acid could be utilized here. | High-yielding and offers good control over the substitution pattern of the B-ring. | Requires the synthesis of the halogenated chromone and the boronic acid, which can be multi-step processes. |
Experimental Methodologies: A Generalized Protocol for O-Methylation
A key step in the synthesis of both Irigenin and Caviunin is the selective O-methylation of hydroxyl groups. While specific protocols for these molecules are not detailed in the literature, a general experimental procedure for the O-methylation of flavonoids can be adapted.
General Protocol for O-Methylation of a Polyhydroxylated Isoflavone:
-
Dissolution: The polyhydroxylated isoflavone precursor is dissolved in a suitable anhydrous solvent (e.g., acetone, DMF, or DMSO).
-
Base Addition: A mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is added to the solution to deprotonate the most acidic hydroxyl group(s).
-
Methylating Agent: A methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), is added dropwise to the reaction mixture. The choice of methylating agent and base can influence the regioselectivity of the reaction.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (typically room temperature to gentle heating) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired O-methylated isoflavone.
Caption: Generalized workflow for O-methylation of isoflavones.
Future Directions
The elucidation of the precise enzymatic machinery responsible for the conversion of this compound into Irigenin and Caviunin remains a key area for future research. The development of robust and high-yielding chemical syntheses for these compounds is paramount to unlocking their full therapeutic potential. This guide serves as a foundational resource to stimulate further investigation and innovation in the synthesis and application of these promising natural products.
Potential Cross-Reactivity of Iretol in Biochemical Assays: A Comparative Guide Based on Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iretol (2,4,6-trihydroxyanisole) is a naturally occurring phenolic compound. While direct experimental data on the biochemical assay cross-reactivity of this compound is not currently available in the public domain, analysis of its close structural analogs provides valuable insights into its potential biological activities and off-target effects. This guide compares the known inhibitory activities of two key structural analogs—2,4,6-trihydroxybenzoic acid (2,4,6-THBA) and butylated hydroxyanisole (BHA)—to predict the potential cross-reactivity profile of this compound, particularly within the domain of protein kinase inhibition.
Our findings, based on published experimental data, suggest that the core chemical scaffold of this compound may exhibit inhibitory activity against key regulatory kinases, including Cyclin-Dependent Kinases (CDKs) and Receptor-Interacting Protein Kinase 1 (RIPK1). This potential for cross-reactivity underscores the importance of comprehensive profiling for any research or drug development program involving this compound or similar phenolic structures.
Comparative Analysis of this compound Analogs
The potential for this compound to exhibit cross-reactivity in biochemical assays is inferred from the observed activities of molecules that share its core structural features.
-
2,4,6-Trihydroxybenzoic Acid (2,4,6-THBA): This compound is structurally very similar to this compound, differing by the presence of a carboxylic acid group instead of a methyl ether. This analog has been demonstrated to be an inhibitor of multiple Cyclin-Dependent Kinases.
-
Butylated Hydroxyanisole (BHA): BHA shares the hydroxyanisole scaffold with this compound. It is a widely used antioxidant that has been identified as a direct inhibitor of RIPK1 kinase.
The inhibitory activities of these analogs against their respective kinase targets are summarized in the table below.
| Compound | Target Kinase(s) | IC50 (µM) | Reference |
| 2,4,6-Trihydroxybenzoic Acid | CDK1 | 580 ± 57 | [1] |
| CDK2 | 262 ± 29 | [1] | |
| CDK4 | 403 ± 63 | [1] | |
| Butylated Hydroxyanisole | RIPK1 | N/A* | [2] |
*While a specific IC50 value from an in vitro kinase assay was not reported, the study demonstrated direct enzymatic inhibition.[2]
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for the characterization of the this compound analogs.
In Vitro Cyclin-Dependent Kinase (CDK) Inhibition Assay (for 2,4,6-THBA)
This protocol is based on typical in vitro kinase assays used to determine the inhibitory concentration (IC50) of compounds against CDK enzymes.
1. Reagents and Materials:
-
Recombinant human CDK1/Cyclin B, CDK2/Cyclin A, and CDK4/Cyclin D1 enzymes
-
Histone H1 (for CDK1 and CDK2) or recombinant Retinoblastoma (Rb) protein (for CDK4) as substrate
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
2,4,6-Trihydroxybenzoic acid (test compound)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of 2,4,6-THBA in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant CDK/cyclin complex, the appropriate substrate (Histone H1 or Rb), and the diluted 2,4,6-THBA or vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration appropriate for the specific CDK (typically near the Km for ATP).
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of 2,4,6-THBA relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro RIPK1 Kinase Inhibition Assay (for BHA)
This protocol describes a typical method to assess the direct inhibition of RIPK1 kinase activity.
1. Reagents and Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Butylated hydroxyanisole (test compound)
-
SDS-PAGE materials
-
Phosphor imager
2. Procedure:
-
Prepare dilutions of BHA in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant RIPK1 enzyme, MBP substrate, and the diluted BHA or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the radiolabeled MBP band using a phosphor imager.
-
Compare the phosphorylation of MBP in the presence of BHA to the vehicle control to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Inhibitors of CDKs can induce cell cycle arrest and apoptosis.
References
Comparative Analysis of Iretol Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Iretol, chemically known as 2-methoxy-1,3,5-benzenetriol or 2-methoxyphloroglucinol, is a phenolic compound that serves as a key intermediate in the synthesis of various natural products, including isoflavones. This guide provides a comparative analysis of prominent methods for the synthesis of this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific applications.
Executive Summary
The synthesis of this compound primarily revolves around the selective methylation of its precursor, phloroglucinol. This guide details and compares two main approaches:
-
Direct Selective O-Methylation of Phloroglucinol: This method involves the direct methylation of one of the hydroxyl groups of phloroglucinol. A notable example is the use of dimethyl carbonate as a green methylating agent in the presence of a heterogeneous acid catalyst.
-
Multi-step Synthesis from 2,4,6-Trihydroxybenzaldehyde: This classical approach involves the protection and modification of a more functionalized starting material, 2,4,6-trihydroxybenzaldehyde, followed by a Baeyer-Villiger oxidation and subsequent deprotection steps.
This guide will delve into the experimental specifics of these methodologies, presenting a comparative table of their key performance indicators and detailed protocols.
Data Presentation
| Parameter | Method 1: Selective O-Methylation | Method 2: Multi-step Synthesis from 2,4,6-Trihydroxybenzaldehyde |
| Starting Material | Phloroglucinol | 2,4,6-Trihydroxybenzaldehyde |
| Key Reagents | Dimethyl carbonate, H-Y Zeolite | Acetic anhydride, Sodium acetate, Peracetic acid, Sodium hydroxide |
| Reaction Steps | 1 | 4 |
| Reported Yield | Moderate to Good (Selective) | Varies depending on each step's efficiency |
| Environmental Impact | Greener approach with dimethyl carbonate | Involves multiple steps and reagents |
| Scalability | Potentially scalable | More complex for large-scale production |
| Selectivity Control | Achieved by catalyst selection | Achieved through protecting groups |
Experimental Protocols
Method 1: Selective Catalytic Methylation of Phloroglucinol
This method, adapted from the work of Lui et al. (2018), presents a greener and more direct route to mono-O-methylated phloroglucinol derivatives.
Experimental Workflow:
Caption: Workflow for the selective methylation of phloroglucinol.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phloroglucinol (1 equivalent), H-Y zeolite (catalyst loading to be optimized, e.g., 10 wt%), and dimethyl carbonate (acting as both solvent and methylating agent).
-
Reaction: Heat the mixture to the desired temperature (e.g., 120-180 °C) and stir for a specified time (e.g., 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst.
-
Purification: Wash the catalyst with a suitable solvent (e.g., methanol or acetone). Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford this compound.
Method 2: Multi-step Synthesis from 2,4,6-Trihydroxybenzaldehyde
This classical, multi-step approach provides an alternative route to this compound.
Reaction Pathway:
Caption: Multi-step synthesis pathway for this compound.
Protocol:
-
Protection of Hydroxyl Groups: Acetylate 2,4,6-trihydroxybenzaldehyde using acetic anhydride in the presence of a base like sodium acetate or pyridine to yield 2,4,6-triacetoxybenzaldehyde.
-
Baeyer-Villiger Oxidation: Treat the protected benzaldehyde with a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), to induce a Baeyer-Villiger rearrangement, forming the corresponding formate ester.
-
Hydrolysis of the Formate Ester: Hydrolyze the formate ester under basic conditions (e.g., with sodium hydroxide) to yield the corresponding phenol.
-
Selective Methylation and Deprotection: This step would involve selective methylation of one hydroxyl group, which can be challenging and may require specific protecting group strategies, followed by the deprotection of the remaining acetyl groups to yield this compound. Given the complexity and potential for low selectivity, this classical route is often less favored than more direct methods.
Concluding Remarks
The choice of synthesis method for this compound depends on several factors including the desired scale of production, available starting materials, and environmental considerations. The direct selective methylation of phloroglucinol using a heterogeneous catalyst and a green methylating agent like dimethyl carbonate represents a more modern, efficient, and environmentally benign approach. In contrast, the multi-step synthesis from 2,4,6-trihydroxybenzaldehyde, while being a more classical approach, can be more labor-intensive and may present challenges in selectivity and overall yield. Researchers are encouraged to evaluate these methods based on their specific laboratory capabilities and research objectives.
Validating Iretol's Purity: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of isoflavones and other specialized chemical entities, the purity of precursor molecules is paramount. Iretol (2-Methoxy-1,3,5-benzenetriol), a key intermediate, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides a comprehensive comparison of mass spectrometry for validating this compound's purity against alternative analytical techniques, supported by detailed experimental protocols and data.
Mass Spectrometry for this compound Purity Validation
Mass spectrometry is a powerful analytical technique for determining the purity of organic compounds like this compound. It offers high sensitivity and specificity, allowing for the detection and identification of trace impurities.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) method for the qualitative and quantitative analysis of this compound and potential impurities.
1. Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis of known impurities.
Data Interpretation:
The mass spectrum of pure this compound (C7H8O4, molecular weight: 156.14 g/mol ) in negative ESI mode will primarily show the deprotonated molecule [M-H]⁻ at an m/z of approximately 155.04. The presence of other peaks in the chromatogram and their corresponding mass spectra would indicate impurities. For instance, a common precursor, phloroglucinol (C6H6O3, molecular weight: 126.11 g/mol ), could be a potential impurity, which would be detected as its deprotonated molecule [M-H]⁻ at an m/z of approximately 125.02.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective, other analytical techniques can also be employed for purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two common alternatives.
| Feature | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Absorption of radio waves by atomic nuclei in a magnetic field. |
| Specificity | Very High (can identify unknown impurities by mass). | Moderate (co-eluting impurities with similar UV spectra can be missed). | High (structure-specific signals). |
| Sensitivity | Very High (ng to pg level). | High (µg to ng level). | Moderate (mg level). |
| Quantitation | Good (requires appropriate standards). | Excellent (well-established for purity assays). | Excellent (primary ratio method, can be performed without a specific reference standard for the analyte). |
| Throughput | High | High | Lower |
| Cost | High | Moderate | High |
Detailed Methodologies for Alternative Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 (v/v) methanol/water mixture.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Same as LC-MS method.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection: 270 nm.
3. Data Analysis:
-
Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Transfer an accurately measured volume of the solution into an NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: 1H NMR.
-
Key Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 5 times the longest T1).
-
Accurate determination of the 90° pulse width.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
3. Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons contributing to each signal, and the known purity and weight of the internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for this compound purity validation using LC-MS and the logical relationship for selecting an appropriate analytical technique.
LC-MS Experimental Workflow for this compound Purity Validation.
Decision tree for selecting an analytical technique.
Safety Operating Guide
Proper Disposal Procedures for Iretol: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Iretol (also known as 2-Methoxy-1,3,5-benzenetriol or 2-Methoxyphloroglucinol). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures are required.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear an impervious lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]
Spill Response: In the event of a spill, use full personal protective equipment.[1] Absorb solutions with a finely-powdered, liquid-binding material such as diatomite.[1] Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste according to the procedures outlined below.[1] Prevent the spill from entering drains or water courses.[1]
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] It should be stored at -20°C as a powder or -80°C in solvent.[1]
Core Disposal Principle: Hazardous Waste Management
The fundamental principle for this compound disposal is that it must be treated as hazardous waste . Due to its high aquatic toxicity, it must not be disposed of down the drain or in regular trash.[1] The primary disposal route is through a licensed and approved hazardous waste disposal facility.[1]
Step-by-Step Disposal Procedures for Unused or Waste this compound
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound, including pure unused product, contaminated solutions, and spill cleanup materials.
-
Segregate this compound waste from other waste streams to avoid incompatible mixtures. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container with a secure screw cap. The container material should not react with the waste.
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound" (and any other components of the waste mixture), and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Arranging for Professional Disposal:
-
Once the waste container is full, or before the established time limits for storage are reached, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Data Presentation: Hazard and Toxicity Profile
| Parameter | Value / Classification | Source |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. | [1] |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. | [1] | |
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | [1] | |
| Oral Toxicity (LD50, rat) | Data not available | |
| Aquatic Toxicity (LC50, fish) | Data not available | |
| Aquatic Toxicity (LC50, daphnia) | Data not available |
Note: The absence of specific LD50 and LC50 values does not diminish the known hazards. The GHS classifications require stringent adherence to hazardous waste disposal protocols.
Experimental Protocol: Potential Laboratory-Scale Treatment of Aqueous this compound Waste
For small quantities of aqueous this compound waste, chemical degradation may be an option to render it less hazardous before collection. This should only be performed by trained professionals in a controlled laboratory setting and in accordance with institutional and local regulations. Advanced Oxidation Processes (AOPs), such as treatment with Fenton's reagent, are effective for the degradation of phenolic compounds.
Principle: Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst, typically ferrous sulfate) generates highly reactive hydroxyl radicals (•OH) that can oxidize and break down organic molecules like this compound, ultimately leading to mineralization (conversion to CO2 and water).
Reagents:
-
Aqueous this compound waste (concentration should be known or estimated)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for neutralization
Methodology:
-
Preparation: Work in a certified chemical fume hood. Wear all required PPE.
-
pH Adjustment: Transfer the aqueous this compound waste to a suitable reaction vessel (e.g., a beaker with a magnetic stirrer). Adjust the pH of the solution to approximately 3 by slowly adding dilute sulfuric acid while stirring. Acidic conditions are optimal for the Fenton reaction.
-
Catalyst Addition: Add ferrous sulfate to the solution. A common molar ratio of Fe²⁺ to H₂O₂ is 1:20, but this may need optimization.
-
Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution dropwise. The reaction is exothermic, so control the addition rate to maintain a safe temperature.
-
Reaction: Allow the mixture to react for several hours with continuous stirring. The reaction time will depend on the concentration of this compound and may require monitoring (e.g., by HPLC or UV-Vis spectroscopy) to confirm degradation.
-
Neutralization: Once the reaction is complete, neutralize the solution by slowly adding a sodium hydroxide solution until the pH is between 6 and 8. This will precipitate the iron as ferric hydroxide (Fe(OH)₃).
-
Final Disposal: Allow the iron hydroxide to settle. The treated aqueous layer should be tested to confirm the absence of this compound before it can be considered for disposal as non-hazardous aqueous waste (subject to local regulations). The iron sludge must be disposed of as hazardous waste.
Safety Precautions:
-
The Fenton's reaction is highly exothermic and can generate gas. Ensure proper venting and temperature control.
-
Handle 30% hydrogen peroxide with extreme care; it is a strong oxidizer.
-
Always add acid and base slowly to avoid splashing and excessive heat generation.
Mandatory Visualization: this compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Iretol
For researchers and scientists at the forefront of drug development, the safe and efficient handling of chemical intermediates is paramount. This guide provides essential safety and logistical information for the use of Iretol (2,4,6-trihydroxyanisole), a key intermediate in the synthesis of natural isoflavones. By adhering to these procedures, you can ensure a secure laboratory environment while advancing your research.
Immediate Safety and Handling Protocols
This compound, while a valuable research chemical, presents hazards that necessitate careful handling. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following table outlines the minimum requirements for handling this compound and associated chemicals.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects against splashes of this compound solutions and other chemical reagents. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with this compound and solvents. |
| Body Protection | Impervious laboratory coat | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of dust or aerosols, particularly when handling the solid form. |
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical help.
Experimental Protocol: Synthesis of a Protected Phloroacetophenone Derivative
To provide a practical context for the handling of a closely related compound, the following is a detailed methodology for the synthesis of 1-(2-hydroxy-4,6-bis(methoxymethoxy)phenyl)ethanone from 2',4',6'-Trihydroxyacetophenone, a common precursor in isoflavone synthesis. This protocol illustrates the use of solvents and reagents that require the safety measures outlined in this guide.
Objective: To protect two of the three hydroxyl groups of 2',4',6'-Trihydroxyacetophenone to allow for selective reaction at the remaining hydroxyl group in subsequent synthetic steps.
Materials:
| Reagent/Solvent | Quantity | Molar Equivalent | Purpose |
| 2',4',6'-Trihydroxyacetophenone | 50.0 g | 1 | Starting material |
| Dichloromethane (DCM) | 580 mL (initial) + 1.2 L (dilution) | - | Solvent |
| Dimethoxymethane | 66 mL | - | Reagent for methoxymethyl (MOM) protection |
| Zinc bromide | 447 mg | - | Catalyst |
| Acetyl chloride | 53 mL | - | Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 208 mL | 4 | Base |
| Saturated Ammonium Chloride (NH4Cl) solution | As needed | - | Aqueous wash |
| 10% Citric Acid solution | As needed | - | Aqueous wash |
| Sodium Sulfate (Na2SO4) | As needed | - | Drying agent |
Procedure:
-
To a stirred solution of dimethoxymethane (66 mL) and zinc bromide (447 mg) in dichloromethane (580 mL), add acetyl chloride (53 mL) dropwise over 30 minutes, maintaining the temperature below 30°C.
-
Stir the resulting solution for 3 hours at room temperature.
-
Dilute the solution with dichloromethane (1.2 L) and cool to 5°C in an ice bath.
-
Add 2',4',6'-trihydroxyacetophenone (50.0 g) portion-wise, followed by the dropwise addition of N,N-diisopropylethylamine (208 mL).
-
After 1 hour, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the cloudy solution overnight.
-
Wash the reaction mixture with a saturated ammonium chloride solution, followed by a 10% citric acid solution.
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from handling to disposal, is essential for laboratory safety and environmental responsibility.
Handling and Storage
-
Handling: Always handle this compound and related compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder form and -80°C when in solution.
Disposal Plan
Proper segregation and disposal of chemical waste are critical. The waste generated from the experimental protocol above should be disposed of as follows:
-
Halogenated Organic Waste: Dichloromethane (DCM) and any solutions containing it must be collected in a designated, clearly labeled, and sealed container for halogenated waste. Never mix halogenated waste with non-halogenated waste.
-
Non-Halogenated Flammable Liquid Waste: Solvents such as acetone and ethanol, if used for cleaning glassware, should be collected in a separate, labeled container for flammable liquid waste.
-
Aqueous Waste: The aqueous washes (ammonium chloride and citric acid solutions) should be neutralized to a pH between 6 and 8 before being disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Solid Waste: Any solid waste contaminated with this compound, such as filter paper or contaminated gloves, should be placed in a labeled hazardous waste bag and disposed of through your institution's chemical waste program.
Never dispose of organic solvents down the sink. All chemical waste must be handled by a licensed hazardous waste disposal service.
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
